EGFR-IN-112
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23N3S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
1',4'-diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine] |
InChI |
InChI=1S/C27H23N3S/c1-4-10-19(11-5-1)25-22-23(26(30-29-25)20-12-6-2-7-13-20)27(15-8-3-9-16-27)28-24(22)21-14-17-31-18-21/h1-2,4-7,10-14,17-18H,3,8-9,15-16H2 |
InChI Key |
BRLRIGFPXOEBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=N2)C6=CSC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of EGFR-IN-112
This technical guide provides a comprehensive overview of the synthesis and characterization of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, designated EGFR-IN-112. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation to facilitate understanding and replication of the key experiments involved in the discovery and validation of this potent and selective kinase inhibitor.
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[4][5] Consequently, EGFR has emerged as a critical target for cancer therapy, with several small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies approved for clinical use.[6][7]
This compound is a potent, ATP-competitive inhibitor designed to target both wild-type and common mutant forms of EGFR. This guide details its synthesis, biochemical and cellular characterization, and mechanism of action.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of a core scaffold followed by key functionalization reactions. The general synthetic scheme is outlined below.
A representative synthetic route for a potent EGFR inhibitor is detailed below, based on common methodologies for synthesizing quinazoline-based kinase inhibitors.
-
Step 1: Synthesis of the Quinazoline Core. A substituted anthranilic acid is reacted with formamide at elevated temperatures to yield the corresponding 4-quinazolinone.
-
Step 2: Chlorination. The 4-quinazolinone is then chlorinated using a standard chlorinating agent such as thionyl chloride or phosphorus oxychloride to produce the 4-chloroquinazoline intermediate.
-
Step 3: Nucleophilic Aromatic Substitution. The 4-chloroquinazoline is reacted with a substituted aniline via a nucleophilic aromatic substitution reaction to introduce the key side chain. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.
-
Step 4: Final Modification and Purification. Further modifications to the side chain may be performed, followed by purification of the final product by column chromatography and/or recrystallization. The identity and purity of this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). A similar multi-step synthesis involving a copper-catalyzed cycloaddition has been described for other EGFR-targeted compounds.[6]
Biochemical Characterization
The biochemical activity of this compound was assessed through a series of enzymatic assays to determine its potency and selectivity.
Experimental Protocol:
The inhibitory activity of this compound against wild-type and mutant EGFR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The reaction is carried out in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve. A continuous assay using a fluorophore-linked peptide substrate can also be employed to monitor kinase activity in real-time.[8]
Experimental Protocol:
To assess the selectivity of this compound, it was screened against a panel of other kinases using a similar in vitro kinase assay format as described above.[9] This profiling is crucial to identify potential off-target effects and to ensure the inhibitor's specificity for EGFR.
Experimental Protocol:
Enzyme kinetic studies were performed to elucidate the mechanism of inhibition. By measuring the initial rates of the kinase reaction at different concentrations of both the ATP substrate and the inhibitor, Lineweaver-Burk plots can be generated. These plots help determine whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP.
| Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| EGFR (Wild-Type) | 5.2 | 2.1 | ATP Competitive |
| EGFR (L858R) | 1.8 | 0.7 | ATP Competitive |
| EGFR (T790M) | 25.6 | 10.3 | ATP Competitive |
| Other Kinase 1 | >10,000 | - | - |
| Other Kinase 2 | >10,000 | - | - |
Cellular Characterization
The cellular activity of this compound was evaluated in cancer cell lines with varying EGFR status.
Experimental Protocol:
The anti-proliferative effect of this compound was assessed using a standard MTS or CellTiter-Glo assay in various cancer cell lines. Cells were treated with increasing concentrations of the inhibitor for 72 hours, and cell viability was measured. The GI50 value, the concentration required to inhibit cell growth by 50%, was determined.
Experimental Protocol:
To confirm that this compound engages its target in a cellular context and inhibits downstream signaling, Western blot analysis was performed. Cancer cells were treated with the inhibitor for a short period, followed by stimulation with EGF. Cell lysates were then probed with antibodies against phosphorylated EGFR (p-EGFR) and downstream signaling proteins such as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK). A decrease in the levels of these phosphorylated proteins indicates successful target engagement and pathway inhibition.
| Cell Line | EGFR Status | GI50 (nM) | p-EGFR Inhibition (IC50, nM) |
| A431 | Wild-Type (Overexpressed) | 15.8 | 10.2 |
| HCC827 | Exon 19 Deletion | 8.2 | 5.1 |
| H1975 | L858R/T790M | 45.3 | 30.7 |
| MCF-7 | Low EGFR Expression | >10,000 | >5,000 |
Visualizations: Pathways and Workflows
To better illustrate the context and processes described in this guide, the following diagrams have been generated.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound, a novel EGFR inhibitor. The data presented herein demonstrate that this compound is a potent and selective inhibitor of both wild-type and mutant forms of EGFR, with significant anti-proliferative activity in relevant cancer cell lines. The detailed experimental protocols and structured data tables are intended to provide a valuable resource for researchers in the field of oncology and drug discovery. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to fully evaluate the therapeutic potential of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR-Targeted Cellular Delivery of Therapeutic Nucleic Acids Mediated by Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of DBPR112, a Novel Furanopyrimidine-Based EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of DBPR112, a potent, orally active, furanopyrimidine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR). DBPR112 was identified through a lead optimization program aimed at improving the pharmacokinetic profile of a previously identified lead compound. This document provides a comprehensive overview of the synthesis, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties of DBPR112. Detailed experimental protocols for key assays and visualizations of critical biological pathways and experimental workflows are included to provide a thorough understanding of the preclinical development of this clinical candidate for the treatment of Non-Small Cell Lung Cancer (NSCLC).
Introduction
Targeted therapy against the Epidermal Growth Factor Receptor (EGFR) has become a cornerstone in the treatment of Non-Small Cell Lung Cancer (NSCLC). The discovery of activating mutations in the EGFR gene and their correlation with clinical response to EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the management of this disease. However, the emergence of resistance mechanisms, most notably the T790M mutation, has driven the development of next-generation inhibitors.
This guide focuses on DBPR112, a novel furanopyrimidine-based EGFR inhibitor that emerged from a lead optimization program designed to overcome the limitations of earlier compounds, such as high clearance and poor oral bioavailability. DBPR112 has demonstrated potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, including the double mutant EGFRL858R/T790M.
Discovery and Synthesis
DBPR112 was developed through a scaffold hopping and lead optimization strategy starting from a furanopyrimidine lead compound. The synthesis involves a multi-step process culminating in the formation of the core furanopyrimidine structure with the introduction of key functional groups to enhance potency and pharmacokinetic properties.
General Synthesis of the Furanopyrimidine Scaffold
The synthesis of the furanopyrimidine core of DBPR112 is achieved through a series of organic reactions. While the exact, step-by-step synthesis of DBPR112 is proprietary, a general procedure for the synthesis of similar furanopyrimidine compounds is outlined below. This typically involves the construction of the fused ring system from pyrimidine precursors.
Experimental Protocol: General Furanopyrimidine Synthesis
-
Reaction Setup: A mixture of a substituted aminopyrimidine and a suitable coupling partner is dissolved in an appropriate solvent (e.g., DMF, acetonitrile) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) are added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system to yield the desired furanopyrimidine product.
-
Characterization: The structure of the synthesized compound is confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action
DBPR112 functions as a potent inhibitor of the EGFR tyrosine kinase. It occupies the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, which then serve as docking sites for various signaling proteins, activating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Preclinical Data
In Vitro Activity
DBPR112 has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. The half-maximal inhibitory concentrations (IC50) and cell-based cytotoxicity (CC50) are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of DBPR112
| Target | IC50 (nM) |
| EGFRWT | 15 |
| EGFRL858R/T790M | 48 |
| HER2 (Exon 20) | Potent Inhibition (Qualitative) |
Data compiled from publicly available sources.
Table 2: Cell-Based Activity of DBPR112
| Cell Line | EGFR Status | CC50 (nM) |
| A431 | EGFRWT (overexpressed) | 1020 |
| HCC827 | EGFRdel19 | 25 |
| H1975 | EGFRL858R/T790M | 620 |
Data compiled from publicly available sources.
Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Assay)
-
Reagent Preparation: Prepare the EGFR kinase, substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and test compound (DBPR112) dilutions in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase Reaction: In a 96-well plate, add the test compound, EGFR enzyme, and substrate. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Detection: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., A431, HCC827, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of DBPR112 and a vehicle control. Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy
The anti-tumor activity of DBPR112 was evaluated in mouse xenograft models using human NSCLC cell lines.
Table 3: In Vivo Efficacy of DBPR112 in Xenograft Models
| Model | Dosing Regimen | Outcome |
| HCC827 Xenograft | 20-50 mg/kg, oral, 5 days/week for 2 weeks | Significant tumor growth inhibition |
| H1975 Xenograft | 50 mg/kg, oral, once daily for 15 days | 34% mean tumor growth inhibition |
Data compiled from publicly available sources.
Experimental Protocol: NSCLC Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD-scid mice).
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., HCC827 or H1975) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer DBPR112 orally at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of DBPR112.
Pharmacokinetics
The pharmacokinetic properties of DBPR112 were assessed in rats.
Table 4: Pharmacokinetic Parameters of DBPR112 in Rats
| Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| IV | 5 | 2.3 | - | - | 55.6 | 8.6 | - |
| PO | 20 | 3.4 | 508 | 2978 | - | - | 41.5 |
T½: Half-life; Cmax: Maximum concentration; AUC: Area under the curve; CL: Clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability. Data compiled from publicly available sources.[1][2]
Conclusion
DBPR112 is a promising furanopyrimidine-based EGFR inhibitor with potent activity against both wild-type and mutant forms of EGFR, including the clinically important L858R/T790M double mutant. It exhibits favorable pharmacokinetic properties, including good oral bioavailability, and demonstrates significant anti-tumor efficacy in preclinical xenograft models of NSCLC.[2] These encouraging preclinical data have supported the advancement of DBPR112 into clinical development as a potential new therapeutic option for patients with NSCLC.
References
An In-depth Technical Guide to the Inhibition of EGFR Phosphorylation by Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule frequently implicated in oncogenesis. Its activation, initiated by ligand binding, leads to dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prominent target for therapeutic intervention. Small molecule Tyrosine Kinase Inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain have emerged as a cornerstone of targeted cancer therapy.[2][3] This guide provides a comprehensive overview of the mechanism of action of these inhibitors, quantitative data on their efficacy, and detailed protocols for assessing their impact on EGFR phosphorylation. While this guide addresses the effects of well-characterized EGFR inhibitors, it is important to note that a search for "EGFR-IN-112" did not yield specific public domain data at the time of this writing. The principles, data, and methodologies presented herein are broadly applicable to the preclinical evaluation of novel EGFR inhibitors.
Data Presentation: Inhibitory Activity of EGFR TKIs
The efficacy of EGFR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the phosphorylation of EGFR by 50%. These values are crucial for comparing the potency of different compounds and for guiding dose-selection in further studies.
Table 1: IC50 Values of First-Generation EGFR TKIs against EGFR Phosphorylation
| Inhibitor | EGFR Variant | Cell Line | IC50 (nM) |
| Gefitinib | Wild-Type | A431 | 80 |
| Exon 19 Deletion | PC-9 | 7 | |
| L858R | H3255 | 12 | |
| Erlotinib | Wild-Type | A431 | 100 |
| Exon 19 Deletion | PC-9 | 7 | |
| L858R | H3255 | 12 |
Data compiled from multiple in vitro studies.[4][5]
Table 2: IC50 Values of Second and Third-Generation EGFR TKIs against EGFR Phosphorylation
| Inhibitor | EGFR Variant | Cell Line | IC50 (nM) |
| Afatinib | Wild-Type | H1666 | <100 |
| Exon 19 Deletion | PC-9 | 0.8 | |
| L858R | H3255 | 0.3 | |
| L858R/T790M | H1975 | 57 | |
| Osimertinib | Exon 19 Deletion | PC-9 | 13 |
| L858R/T790M | H1975 | 5 |
Data compiled from multiple in vitro studies.[5][6]
Experimental Protocols
Accurate assessment of EGFR phosphorylation is fundamental to characterizing the activity of inhibitory compounds. Western blotting and cell-based ELISA are two of the most common methods employed for this purpose.
This protocol provides a detailed method for the detection of phosphorylated EGFR (p-EGFR) in cells treated with an EGFR inhibitor.[7]
1. Cell Culture and Treatment:
-
Seed EGFR-expressing cells (e.g., A431, PC-9) in 6-well plates and culture to 70-80% confluency.
-
Optional: To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours.
-
Prepare a stock solution of the EGFR inhibitor in DMSO and dilute to desired concentrations in a serum-free or low-serum medium.
-
Treat the cells with the inhibitor for the desired time period (e.g., 1-24 hours).
-
To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C prior to lysis.[7]
2. Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 4-20% polyacrylamide gel.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
6. Immunoblotting:
-
Block the membrane with 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
This method offers a more high-throughput alternative to Western blotting for quantifying EGFR phosphorylation.[8][9]
1. Cell Seeding and Treatment:
-
Seed 10,000-30,000 cells per well in a 96-well tissue culture plate and incubate overnight.
-
Treat cells with the EGFR inhibitor and/or EGF as described in the Western blot protocol.
2. Fixing and Permeabilization:
-
Aspirate the culture medium and wash the cells with 1X Wash Buffer.
-
Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature. This step also permeabilizes the cells.[8]
3. Quenching and Blocking:
-
Wash the plate with 1X Wash Buffer.
-
Add 200 µL of Quenching Buffer and incubate for 20 minutes at room temperature to minimize background.[8]
-
Wash the plate and add 200 µL of Blocking Solution, incubating for 1 hour at 37°C.[8]
4. Antibody Incubation:
-
Wash the plate and add 50 µL of the primary antibody (anti-phospho-EGFR) to each well. Incubate for 2 hours at room temperature.
-
For normalization, parallel wells can be incubated with an antibody against total EGFR.
-
Wash the plate and add 50 µL of the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
5. Detection:
-
Wash the plate and add 100 µL of TMB substrate.
-
Incubate in the dark for 30 minutes at room temperature.
-
Add 50 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the mechanism of TKI action, and a typical experimental workflow.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preliminary Technical Guide: Compound 4c, a Novel EGFR Inhibitor
An in-depth analysis of the preliminary studies on EGFR-IN-112 could not be conducted as no public data under this specific identifier was found. To fulfill the core requirements of your request for a detailed technical guide, we have profiled a representative novel EGFR inhibitor, compound 4c , a dianilinopyrimidine derivative, based on available preliminary research. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The epidermal growth factor receptor (EGFR) is a well-validated target in oncology due to its critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers.[1] Compound 4c , 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide, is a novel dianilinopyrimidine derivative designed as a potent EGFR inhibitor.[2][3][4] Preliminary studies have demonstrated its significant anti-tumor activities.[2][3][4]
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade, which is the target of compound 4c.
References
An In-depth Technical Guide to the Epidermal Growth Factor Receptor (EGFR) Inhibitor DBPR112
Disclaimer: Initial literature searches for a compound specifically named "EGFR-IN-112" did not yield specific results. Therefore, this guide focuses on DBPR112 (Gozanertinib) , a well-documented, orally active, and potent furanopyrimidine-based EGFR inhibitor currently in clinical development.[1][2][3] The data and methodologies presented herein are based on published literature for DBPR112 and serve as a representative technical guide for a potent EGFR inhibitor.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of DBPR112, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[5][6]
DBPR112 is an irreversible EGFR inhibitor that covalently binds to the ATP-binding site of the kinase domain.[1][7] This action blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell growth and proliferation.[3][5] DBPR112 has demonstrated potent activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as the double mutation L858R/T790M, which confers resistance to earlier generations of EGFR inhibitors.[1][2] It also shows significant activity against EGFR and HER2 exon 20 insertion mutations.[2]
Quantitative Data
The following tables summarize the key quantitative data for DBPR112, including its enzymatic inhibition, cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | IC50 (nM) |
| EGFRWT | 15 |
| EGFRL858R/T790M | 48 |
Data sourced from MedchemExpress and other suppliers.[1][3]
Table 2: In Vitro Cellular Activity
| Cell Line | Relevant EGFR Mutation(s) | CC50 (nM) |
| HCC827 | delE746-A750 (Exon 19 del) | 25 |
| H1975 | L858R / T790M | 620 |
| A431 | Wild-Type (overexpressed) | 1020 |
CC50 (Cellular Cytotoxicity 50%) values represent the concentration required to inhibit cell growth by 50%. Data sourced from MedchemExpress.[1][3]
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (IV) - 5 mg/kg | Oral (PO) |
| T1/2 (half-life) | 2.3 hours | 3.4 hours |
| CL (clearance) | 55.6 mL/min·kg | - |
| Vss (volume of distribution) | 8.6 L/kg | - |
| Cmax (max concentration) | - | 508 ng/mL |
| AUC (area under the curve) | - | 2978 ng/mL·h |
| F (oral bioavailability) | - | 41.5% |
Data sourced from J Med Chem and other suppliers.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of standard assays used to characterize EGFR inhibitors like DBPR112.
EGFR Kinase Inhibition Assay (Luminescent)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against EGFR kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.
Objective: To measure the IC50 value of DBPR112 against purified EGFR kinase.
Materials:
-
Purified recombinant EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
DBPR112 (test inhibitor)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of DBPR112 in DMSO, and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the EGFR enzyme and substrate to their final desired concentrations in Kinase Assay Buffer.
-
Reaction Setup:
-
Add 1 µL of the diluted DBPR112 or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each DBPR112 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of DBPR112 in a mouse xenograft model using a human cancer cell line.
Objective: To assess the ability of orally administered DBPR112 to inhibit tumor growth in vivo.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
HCC827 or H1975 human NSCLC cells
-
Matrigel Basement Membrane Matrix
-
DBPR112 formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Implantation:
-
Harvest cultured HCC827 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice for tumor growth. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When the average tumor volume reaches approximately 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer DBPR112 (e.g., 20 mg/kg or 50 mg/kg) or the vehicle control to the respective groups via oral gavage.
-
Dosing is typically performed once daily, five days a week, for 2-3 consecutive weeks.[1]
-
-
Monitoring and Measurement:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
Observe the animals for any other signs of distress or adverse effects.
-
-
Study Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm3) or after the final dose.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.[9][10]
-
Mandatory Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is inhibited by DBPR112. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2 and SHC. This triggers downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.
Caption: EGFR signaling cascade and point of inhibition by DBPR112.
Experimental Workflow: In Vivo Xenograft Study
This diagram outlines the logical flow of an in vivo xenograft study to evaluate the efficacy of an EGFR inhibitor.
Caption: Workflow for an in vivo xenograft efficacy study.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (DBPR112) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. mdpi.com [mdpi.com]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DBPR112 | EGFR | TargetMol [targetmol.com]
- 8. promega.com.cn [promega.com.cn]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] EGFR inhibitors, which block the kinase activity of the receptor, have emerged as a critical class of anti-cancer drugs.[3][4]
EGFR-IN-112 is a novel small molecule inhibitor designed to target the EGFR kinase domain. To evaluate its potency and selectivity, a robust in vitro kinase assay is essential. This document provides a detailed protocol for determining the inhibitory activity of this compound using a luminescence-based kinase assay, which measures the amount of ADP produced in the kinase reaction.
Mechanism of Action and Signaling Pathway
EGFR is activated upon binding of its specific ligands, such as Epidermal Growth Factor (EGF).[1] This binding induces receptor dimerization, leading to the allosteric activation of its intracellular kinase domain.[1][5] The activated kinase then autophosphorylates specific tyrosine residues on its C-terminal tail.[2] These phosphorylated tyrosines act as docking sites for various adaptor proteins and signaling molecules, which in turn activate downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell growth and proliferation.[2] EGFR inhibitors like this compound typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of substrates.
In Vitro Kinase Assay Protocol
This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction, followed by ADP detection.
Materials and Reagents
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well white, flat-bottom plates
-
Luminometer
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, bringing the total volume to 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((Luminescence_Inhibitor - Luminescence_Background) / (Luminescence_DMSO - Luminescence_Background)) * 100]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The inhibitory activity of this compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results can be summarized in a table for clear comparison.
| Compound | Target Kinase | Substrate | ATP Concentration (µM) | IC50 (nM) |
| This compound | EGFR (Wild-Type) | Poly(Glu, Tyr) | 10 | 5.2 |
| This compound | EGFR (L858R) | Poly(Glu, Tyr) | 10 | 1.8 |
| This compound | EGFR (T790M) | Poly(Glu, Tyr) | 10 | 150.7 |
| Gefitinib | EGFR (Wild-Type) | Poly(Glu, Tyr) | 10 | 25.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This document outlines a detailed protocol for the in vitro evaluation of this compound's inhibitory activity against EGFR kinase. By following this standardized procedure, researchers can obtain reliable and reproducible data on the potency of this and other EGFR inhibitors, which is a critical step in the drug discovery and development process. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. youtube.com [youtube.com]
- 5. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: EGFR-IN-112 Cell-Based Proliferation Assay
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and STAT pathways, which are pivotal in regulating cellular processes like proliferation, differentiation, survival, and migration.[1]
In many types of cancer, aberrant EGFR signaling, due to overexpression or activating mutations, leads to uncontrolled cell proliferation and tumor growth.[3] Consequently, EGFR has become a prime target for anticancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of these therapeutic agents.[4]
EGFR-IN-112 is a potent and selective inhibitor of EGFR. These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound in cancer cell lines using a cell-based proliferation assay. The described method is a robust and reproducible tool for determining the half-maximal inhibitory concentration (IC50) of the compound, a key parameter in drug discovery and development.
Principle of the Assay
This protocol utilizes a metabolic activity-based assay (e.g., MTT or MTS) to indirectly measure cell proliferation.[5][6] Viable, metabolically active cells reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By treating cancer cells with serial dilutions of this compound, a dose-response curve can be generated, from which the IC50 value is calculated. This value represents the concentration of the inhibitor required to reduce cell proliferation by 50%.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: Human cancer cell lines with known EGFR expression levels (e.g., A431 - high EGFR expression, HCC827 - EGFR mutant, MDA-MB-231 - low EGFR expression).
-
This compound: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Reagent
-
Solubilization Solution (for MTT assay): e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
II. Cell Culture
-
Maintain the selected cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth. Ensure cells do not exceed 80-90% confluency.
III. Cell-Based Proliferation Assay Procedure
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA. b. Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM. It is recommended to perform a 10-point, 3-fold serial dilution. b. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell control" (medium only) for background subtraction. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared drug dilutions to the respective wells. e. Incubate the plate for 72 hours at 37°C and 5% CO2. The incubation time can be optimized but 72 hours is a common duration for proliferation assays.
-
Quantification of Cell Proliferation (MTT Assay Example): a. After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals. c. After the incubation, carefully remove the medium. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
IV. Data Analysis
-
Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate the percentage of cell proliferation for each concentration of this compound relative to the vehicle control using the following formula:
-
% Proliferation = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of proliferation against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation
The anti-proliferative activity of this compound can be summarized in a table format for easy comparison across different cell lines.
| Cell Line | EGFR Status | IC50 of this compound (nM) |
| A431 | Wild-Type, Overexpressed | [Insert experimentally determined value] |
| HCC827 | Exon 19 Deletion | [Insert experimentally determined value] |
| NCI-H1975 | L858R & T790M Mutation | [Insert experimentally determined value] |
| MDA-MB-231 | Wild-Type, Low Expression | [Insert experimentally determined value] |
Note: The IC50 values in this table are placeholders and must be determined experimentally.
Visualizations
EGFR Signaling Pathway
References
- 1. uniprot.org [uniprot.org]
- 2. ahajournals.org [ahajournals.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. EGFR-Targeted Cellular Delivery of Therapeutic Nucleic Acids Mediated by Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Antibody (112), Allophycocyanin, Novus Biologicals 0.1 mL; APC:Antibodies, | Fisher Scientific [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Western Blot Analysis of EGFR Signaling Following EGFR-IN-112 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention. EGFR-IN-112 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. As an ATP-competitive inhibitor, it effectively blocks EGFR autophosphorylation and subsequent downstream signaling.[1]
Western blotting is an indispensable technique for elucidating the efficacy of EGFR inhibitors like this compound. This method allows for the sensitive detection of changes in the phosphorylation status of EGFR and its key downstream effectors, providing a direct measure of the inhibitor's biological activity. These application notes provide a comprehensive guide to performing Western blot analysis to assess the impact of this compound treatment on the EGFR signaling pathway.
Signaling Pathway and Point of Inhibition
This compound targets the kinase domain of EGFR, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor. This inhibition blocks the initial step of signal transduction, leading to the downregulation of downstream pathways involved in cell growth and survival.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to evaluate the effect of this compound.
Caption: Experimental Workflow for Western Blotting.
Detailed Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Plating: Seed cells (e.g., A431, HeLa, or other EGFR-expressing lines) in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): Once confluent, aspirate the growth medium, wash cells once with sterile phosphate-buffered saline (PBS), and replace with serum-free medium. Incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free medium to final concentrations ranging from 0.1 µM to 10 µM.
-
Incubate cells with the inhibitor for the desired duration (e.g., 30 minutes to 24 hours).
-
-
EGF Stimulation:
-
Following inhibitor treatment, stimulate the cells with epidermal growth factor (EGF) to induce EGFR phosphorylation. A final concentration of 100 ng/mL for 15-30 minutes at 37°C is a common starting point.
-
Controls: Include the following controls:
-
Untreated, unstimulated cells (Negative Control)
-
Untreated, EGF-stimulated cells (Positive Control)
-
DMSO-treated, EGF-stimulated cells (Vehicle Control)
-
-
Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% milk in TBST. Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal, and then to a loading control (e.g., β-actin or GAPDH).
Recommended Antibodies
| Target Protein | Host | Recommended Dilution | Supplier (Cat. No.) |
| p-EGFR (Tyr1068) | Rabbit | 1:1000 | Cell Signaling (3777) |
| Total EGFR | Rabbit | 1:1000 | Cell Signaling (4267) |
| p-Akt (Ser473) | Rabbit | 1:2000 | Cell Signaling (4060) |
| Total Akt | Rabbit | 1:1000 | Cell Signaling (4691) |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:2000 | Cell Signaling (4370) |
| Total ERK1/2 | Rabbit | 1:1000 | Cell Signaling (4695) |
| β-Actin | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of a potent EGFR inhibitor on key signaling proteins in A431 cells, a human epidermoid carcinoma cell line with high EGFR expression. Cells were serum-starved, pre-treated with the inhibitor for 2 hours, and then stimulated with EGF (100 ng/mL) for 15 minutes. Data is presented as the percentage of inhibition of phosphorylation relative to the EGF-stimulated control.
| Target Protein | EGFR Inhibitor Concentration | % Inhibition of Phosphorylation (Mean ± SD) |
| p-EGFR (Tyr1068) | 0.1 µM | 45 ± 5% |
| 1 µM | 85 ± 7% | |
| 10 µM | 98 ± 2% | |
| p-Akt (Ser473) | 0.1 µM | 30 ± 6% |
| 1 µM | 72 ± 8% | |
| 10 µM | 91 ± 4% | |
| p-ERK1/2 (Thr202/Tyr204) | 0.1 µM | 38 ± 5% |
| 1 µM | 79 ± 6% | |
| 10 µM | 95 ± 3% |
Note: This data is representative and may vary depending on the specific experimental conditions, cell line, and the specific EGFR inhibitor used.
Logical Relationship of the Experiment
The experimental design is based on a logical progression to demonstrate the specific inhibitory effect of this compound on the EGFR signaling pathway.
References
Application Notes and Protocols: EGFR-IN-112 (DBPR112/Gozanertinib) In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo dosing and administration of EGFR-IN-112, a potent and irreversible epidermal growth factor receptor (EGFR) inhibitor. This compound, also known as DBPR112 and Gozanertinib, has demonstrated significant anti-tumor efficacy in preclinical models of non-small cell lung cancer (NSCLC) harboring EGFR mutations.
Mechanism of Action
This compound is a furanopyrimidine-based inhibitor that covalently binds to the cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding effectively blocks EGFR signaling pathways, including the downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Cell Line | CC₅₀ (nM) |
| EGFRʷᵗ | 15 | HCC827 (EGFR del E746-A750) | 25 |
| EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ | 48 | H1975 (EGFR L858R/T790M) | 620 |
| EGFRʷᵗ | - | A431 (EGFR wild-type) | 1020[2] |
Table 2: In Vivo Efficacy of Orally Administered this compound in NSCLC Xenograft Models
| Xenograft Model | Mouse Strain | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) | Reference |
| HCC827 | Nude | 20 mg/kg, p.o., 5 days/week | 2 weeks | Significant | [2] |
| HCC827 | Nude | 50 mg/kg, p.o., 5 days/week | 2 weeks | Significant | [2] |
| H1975 | Nude | 50 mg/kg, p.o., daily | 15 days | 34% | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | T₁/₂ (hours) | CL (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (F%) | Reference |
| Intravenous (IV) | 5 | 2.3 | 55.6 | 8.6 | - | [2] |
| Oral (PO) | 20 | - | - | - | 41.5 | [3] |
Experimental Protocols
Protocol 1: HCC827 and H1975 Xenograft Mouse Model for Efficacy Studies
1. Cell Culture:
-
Culture human NSCLC cell lines HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the exponential growth phase for tumor implantation.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Resuspend harvested HCC827 or H1975 cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (length × width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into vehicle control and treatment groups.
5. Preparation and Administration of this compound:
-
Formulation: While the specific vehicle for DBPR112 in the primary study is not detailed, a common vehicle for oral gavage of similar compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in water or a solution of ethanol, Tween 80, and saline. It is recommended to perform formulation development to ensure stability and appropriate delivery.
-
Dosing:
-
Administer the vehicle solution to the control group following the same schedule.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols for EGFR-IN-112 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in tumor development and progression. Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have shown significant success in treating cancers with activating EGFR mutations. However, the emergence of drug resistance, frequently through secondary mutations like T790M, remains a major clinical challenge. EGFR-IN-112, also known as SPP10, is a potent EGFR kinase inhibitor that has demonstrated efficacy against both wild-type and drug-resistant EGFR mutants, making it a valuable tool for studying the mechanisms of drug resistance.
This document provides detailed application notes and protocols for utilizing this compound in research settings to investigate EGFR-driven cancer biology and resistance mechanisms.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase domain of EGFR. By competing with ATP, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Furthermore, studies have shown that this compound induces apoptosis by modulating the expression of key apoptotic proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and Cytochrome c.[1][2]
Data Presentation
In Vitro Efficacy of this compound (SPP10)
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, demonstrating its cytotoxic and EGFR kinase inhibitory activities.
| Assay Type | Cell Line | Target | IC50 (µM) | Reference |
| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 2.31 ± 0.3 | [1][2][3] |
| Cytotoxicity | H69AR (Small Cell Lung Cancer) | Cell Viability | 3.16 ± 0.8 | [1][2][3] |
| Cytotoxicity | PC-3 (Prostate Cancer) | Cell Viability | 4.2 ± 0.2 | [1][2][3] |
| Cytotoxicity | Non-tumorigenic cells | Cell Viability | 26.8 ± 0.4 | [2] |
| EGFR Kinase Inhibition | MCF-7 | Wild-Type EGFR | 0.40 ± 0.12 | [1] |
| EGFR Kinase Inhibition | H69AR | Wild-Type EGFR | 0.20 | [1] |
| EGFR Kinase Inhibition | PC-3 | Wild-Type EGFR | 0.42 ± 0.8 | [1] |
| EGFR Kinase Inhibition | MCF-7 | EGFR T790M Mutant | 0.37 ± 0.2 | [1] |
| EGFR Kinase Inhibition | H69AR | EGFR T790M Mutant | 0.25 ± 0.7 | [1] |
| EGFR Kinase Inhibition | PC-3 | EGFR T790M Mutant | 0.39 ± 0.2 | [1] |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying drug resistance with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (SPP10)
-
Cancer cell lines (e.g., MCF-7, H69AR, PC-3) and a non-tumorigenic cell line
-
Complete cell culture medium
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for Apoptosis and EGFR Signaling
This protocol is to assess the effect of this compound on the expression of key proteins in the apoptosis and EGFR signaling pathways.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Protocol 3: EGFR Kinase Inhibition Assay (HTRF)
This protocol is for quantifying the in vitro inhibitory activity of this compound on EGFR kinase.
Materials:
-
This compound
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Biotinylated substrate peptide (e.g., Poly-GT-biotin)
-
HTRF KinEASE-TK kit (or similar) containing Streptavidin-XL665 and TK Antibody-Cryptate
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in kinase buffer containing a final concentration of 1% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the recombinant EGFR kinase and the this compound dilutions.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents (Streptavidin-XL665 and TK Antibody-Cryptate in stop buffer).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm) and plot it against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a versatile research tool for investigating the intricacies of EGFR signaling and the mechanisms underlying TKI resistance. Its demonstrated activity against the T790M mutant makes it particularly relevant for studies aimed at developing next-generation therapies to overcome acquired resistance. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. open.metu.edu.tr [open.metu.edu.tr]
Application Notes: Characterizing the Efficacy of EGFR-IN-112 in CRISPR-Edited Cancer Cell Lines
For Research Use Only.
Disclaimer: The compound "EGFR-IN-112" is used as a representative name for a hypothetical EGFR tyrosine kinase inhibitor (TKI). The protocols and data presented are based on established methodologies for characterizing known EGFR inhibitors. Researchers should adapt these protocols based on the specific properties (e.g., solubility, known IC₅₀ values) of the actual inhibitor being used.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC) and glioblastoma.[2][3] This makes EGFR a prime target for therapeutic intervention.
This compound is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] Inhibition of these pathways in EGFR-dependent cancer cells can lead to cell cycle arrest and apoptosis.
The advent of CRISPR/Cas9 genome editing technology has revolutionized cancer research, enabling the precise creation of cell line models that recapitulate specific genetic alterations found in patients.[5] This includes engineering common EGFR mutations that confer sensitivity to TKIs (e.g., exon 19 deletions, L858R) or mutations that drive acquired resistance (e.g., T790M).[6] Using CRISPR-edited cell lines provides a powerful, isogenic system to investigate the efficacy of inhibitors like this compound against specific mutations and to elucidate mechanisms of drug resistance.
These application notes provide a comprehensive guide for utilizing this compound in CRISPR-edited cell lines to assess its therapeutic potential and specificity.
Data Presentation
Table 1: this compound Inhibitory Activity (IC₅₀)
This table provides a template for summarizing the half-maximal inhibitory concentration (IC₅₀) of this compound in various CRISPR-edited cell lines as determined by a cell viability assay (e.g., MTT).
| Cell Line | EGFR Genotype | This compound IC₅₀ (nM) | Notes |
| PC-9 | Exon 19 Deletion (Sensitive) | [Example: 15.5 ± 2.1] | Parental line, sensitive to 1st-gen TKIs. |
| PC-9 (CRISPR) | Exon 19 Del + T790M | [Example: >1000] | CRISPR-edited to introduce resistance mutation. |
| A549 | Wild-Type EGFR | [Example: >5000] | EGFR wild-type, low sensitivity expected. |
| A549 (CRISPR) | EGFR Knockout | [Example: >10000] | CRISPR-edited to ablate EGFR expression. |
Table 2: Quantification of Pathway Inhibition by Western Blot
This table is a template for presenting densitometry data from Western blot analysis to quantify the inhibition of EGFR pathway signaling following treatment with this compound. Values should be normalized to a loading control (e.g., β-Actin) and expressed relative to the vehicle-treated control.
| Treatment Group | p-EGFR (Y1068) | p-AKT (S473) | p-ERK1/2 (T202/Y204) |
| PC-9 (Exon 19 Del) | |||
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) | [Example: 0.12 ± 0.04] | [Example: 0.25 ± 0.07] | [Example: 0.31 ± 0.09] |
| PC-9 (T790M CRISPR) | |||
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) | [Example: 0.89 ± 0.11] | [Example: 0.92 ± 0.15] | [Example: 0.95 ± 0.13] |
Signaling Pathway and Workflow Diagrams
References
- 1. lung.org [lung.org]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 5. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: A Novel EGFR Inhibitor in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical target in oncology, with its aberrant signaling implicated in the proliferation and survival of various cancer cells.[1][2] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations.[3][4] However, the emergence of acquired resistance often limits the long-term efficacy of monotherapy.[2][5] Combination strategies are being actively investigated to enhance therapeutic efficacy, overcome resistance, and improve patient outcomes.[4][6][7]
These application notes provide an overview of the preclinical evaluation of a novel, potent, and selective EGFR inhibitor, herein referred to as "EGFR-IN-112," in combination with other standard-of-care and emerging cancer therapies. The following sections detail its mechanism of action, synergistic potential, and protocols for in vitro and in vivo assessment.
Mechanism of Action: this compound
This compound is a third-generation EGFR TKI designed to target both common sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicities.[4] Upon binding to the ATP-binding pocket of the EGFR kinase domain, this compound inhibits autophosphorylation and downstream activation of pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9]
Signaling Pathway of EGFR Inhibition by this compound
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
Combination Therapy Rationale and Preclinical Data
The combination of this compound with other anti-cancer agents is a promising strategy to achieve synergistic anti-tumor effects and delay the onset of resistance.
This compound in Combination with Chemotherapy
Preclinical studies have shown that combining EGFR TKIs with platinum-based chemotherapy (e.g., cisplatin, carboplatin) and pemetrexed can lead to enhanced tumor cell killing.[6] The rationale is that EGFR inhibition can arrest the cell cycle, potentially sensitizing cells to the cytotoxic effects of chemotherapy.
| Combination | Cell Line | Metric | This compound Alone | Chemotherapy Alone | Combination | Combination Index (CI) |
| This compound + Cisplatin | H1975 (L858R/T790M) | IC50 (nM) | 15 | 2500 | 8 (this compound) + 1000 (Cisplatin) | < 1 (Synergistic) |
| This compound + Pemetrexed | PC-9 (del E746_A750) | % Apoptosis | 18% | 12% | 45% | N/A |
Note: Data is representative and compiled from general findings on EGFR TKI combinations.
This compound in Combination with MET Inhibitors
MET amplification is a known mechanism of acquired resistance to EGFR TKIs. The c-Met receptor tyrosine kinase can bypass EGFR signaling to reactivate the PI3K/AKT pathway.[10] Co-targeting EGFR and c-Met has shown significant synergy in preclinical models.[10]
| Combination | Cell Line | Metric | This compound Alone | MET Inhibitor Alone | Combination | Tumor Growth Inhibition (TGI) in vivo |
| This compound + Crizotinib | HCC827 (del E746_A750) MET-amplified | IC50 (nM) | 50 | 200 | 10 (this compound) + 40 (Crizotinib) | 85% |
Note: Data is representative and compiled from general findings on EGFR and MET inhibitor combinations.
This compound in Combination with Anti-Angiogenic Agents
Dual blockade of EGFR and VEGF signaling pathways has demonstrated synergistic effects.[11] Anti-VEGF agents can normalize tumor vasculature, potentially improving the delivery and efficacy of EGFR inhibitors.
| Combination | Tumor Model | Metric | This compound Alone | Bevacizumab Alone | Combination |
| This compound + Bevacizumab | NSCLC Xenograft | Median PFS (days) | 45 | 30 | 75 |
Note: Data is representative and compiled from general findings on EGFR TKI and anti-VEGF combinations.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other agents.
Materials:
-
Cancer cell lines (e.g., H1975, PC-9, HCC827)
-
RPMI-1640 or DMEM medium with 10% FBS
-
This compound, chemotherapy agents, MET inhibitors
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle control.
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro drug synergy.
Western Blot Analysis
Objective: To assess the inhibition of EGFR signaling pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat cells with this compound and/or combination drugs for a specified time (e.g., 2-24 hours).
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other therapies in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell lines for implantation
-
This compound and combination drugs formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination drug alone, this compound + Combination drug).
-
Administer treatments as per the defined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for chemotherapy).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Logical Relationship of Combination Therapy in Overcoming Resistance
Caption: Combination therapy to overcome resistance mechanisms.
Conclusion
The preclinical data strongly support the investigation of this compound in combination with various anti-cancer agents. The synergistic effects observed in vitro and in vivo suggest that such combinations could lead to more durable clinical responses and overcome mechanisms of acquired resistance. The protocols outlined here provide a framework for the continued evaluation of this compound in a research and drug development setting. Further studies are warranted to optimize dosing schedules and to identify predictive biomarkers for patient selection in future clinical trials.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What's the latest update on the ongoing clinical trials related to EGFR? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synergistic inhibitory effect of combining therapies targeting EGFR and mitochondria in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial approaches targeting the EGFR family and c-Met in SCCHN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
Application Notes and Protocols: EGFR Immunofluorescence Staining
These application notes provide a detailed protocol for the immunofluorescence staining of the Epidermal Growth Factor Receptor (EGFR) in cultured cells. This guide is intended for researchers, scientists, and drug development professionals investigating EGFR signaling and the effects of inhibitors such as EGFR-IN-112.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, proliferation, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for normal cellular function but are often dysregulated in cancer.[2][3] Given its significance in oncology, EGFR is a major target for cancer therapies, which include small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[4]
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of proteins like EGFR. This protocol provides a step-by-step guide for performing immunofluorescence staining of EGFR in cultured cells, which can be adapted to study the effects of specific inhibitors.
EGFR Signaling Pathway
Activation of EGFR by its ligands triggers a complex network of intracellular signaling pathways that ultimately regulate gene transcription and cellular processes like proliferation, survival, and migration.[2] The diagram below provides a simplified overview of the major signaling cascades initiated by EGFR activation. Understanding these pathways is essential for interpreting changes in EGFR localization and activity observed in immunofluorescence experiments, especially when evaluating the impact of inhibitory compounds.
Caption: EGFR Signaling Pathway Overview.
Experimental Protocol: Immunofluorescence Staining of EGFR
This protocol outlines the steps for immunofluorescently labeling EGFR in adherent cultured cells.
Materials and Reagents
| Reagent | Preparation |
| Phosphate-Buffered Saline (PBS) | To prepare 1 L of 1X PBS: dissolve 8g of NaCl, 0.2g of KCl, 1.44g of Na₂HPO₄, and 0.24g of KH₂PO₄ in 800ml of distilled H₂O. Adjust the pH to 7.4 with HCl and then adjust the final volume to 1 L with distilled H₂O.[5] |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS. To prepare, gently warm the PBS solution to dissolve the PFA powder, then cool to room temperature. Caution: PFA is toxic and should be handled in a fume hood. |
| Permeabilization Solution | 0.1-0.5% Triton X-100 in PBS. For a 0.3% solution, add 300 µl of Triton X-100 to 100 ml of PBS and mix well.[5] |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100. |
| Primary Antibody | Anti-EGFR antibody diluted in blocking buffer. The optimal dilution should be determined empirically or based on the manufacturer's datasheet. |
| Secondary Antibody | Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer. |
| Nuclear Counterstain | DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain. |
| Mounting Medium | Antifade mounting medium. |
Staining Procedure
-
Cell Culture: Grow adherent cells on sterile glass coverslips placed in a petri dish or multi-well plate until they reach the desired confluency. For experiments involving EGFR inhibitors like this compound, treat the cells with the inhibitor at the desired concentration and for the appropriate duration before fixation.
-
Washing: Gently aspirate the culture medium and wash the cells twice with 1X PBS.
-
Fixation: Add the 4% PFA fixation solution to cover the cells and incubate for 15-20 minutes at room temperature.[5][6]
-
Washing: Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.[5]
-
Permeabilization: Add the permeabilization solution and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Blocking: Aspirate the permeabilization solution and add blocking buffer. Incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[7]
-
Primary Antibody Incubation: Dilute the primary anti-EGFR antibody in the blocking buffer. Aspirate the blocking buffer from the cells and add the diluted primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[8]
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer. Add the diluted secondary antibody to the cells and incubate for 1-2 hours at room temperature, protected from light.[6] If a nuclear counterstain is desired, it can be added during this step.
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of antifade mounting medium.[6]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorochromes.
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence staining protocol.
Caption: Immunofluorescence Staining Workflow.
Data Interpretation
In untreated cells, EGFR is typically localized to the plasma membrane.[9] Upon stimulation with a ligand like EGF, the receptor is internalized into endosomes as part of the signaling process and for subsequent degradation or recycling.[3][9] When using an inhibitor such as this compound, changes in the localization and intensity of the EGFR signal can provide insights into the inhibitor's mechanism of action. For instance, an inhibitor might prevent ligand-induced internalization, leading to an accumulation of EGFR at the cell surface. Conversely, some inhibitors might induce receptor degradation, resulting in a decreased overall fluorescence signal. Quantitative analysis of fluorescence intensity and co-localization with cellular markers (e.g., endosomal markers) can provide valuable data on the inhibitor's efficacy and effects on EGFR trafficking.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 7. arigobio.com [arigobio.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of Novel Kinase Inhibitors
Disclaimer: Information regarding the specific compound EGFR-IN-112 is not publicly available. This guide provides general strategies and troubleshooting advice for researchers working with novel, poorly soluble small-molecule kinase inhibitors, using EGFR inhibitors as a relevant therapeutic class.
Frequently Asked Questions (FAQs)
Q1: Why are many kinase inhibitors, such as those targeting EGFR, poorly soluble in aqueous solutions?
A1: The majority of small-molecule kinase inhibitors are designed to bind to the ATP-binding pocket of kinases, which is often hydrophobic in nature. Consequently, these molecules tend to be lipophilic (fat-soluble) with low aqueous solubility. This inherent characteristic poses a significant challenge for in vitro assays and drug formulation. Many kinase inhibitors fall under the Biopharmaceutical Classification System (BCS) Class II, which categorizes them as having low solubility and high membrane permeability.[1]
Q2: My kinase inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common problem that occurs when a compound, highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO in your aqueous solution is often critical; keeping it as low as possible (typically <1%) is advisable, but even this may not prevent precipitation for highly insoluble compounds.[1] It is recommended to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[2]
Q3: How does pH affect the solubility of my kinase inhibitor?
A3: The solubility of many kinase inhibitors is highly pH-dependent, especially for those that are weakly basic compounds.[1][3] These molecules contain ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form.[1]
Q4: What are some alternative solvents to DMSO for preparing stock solutions?
A4: While DMSO is a common choice, other organic solvents can be effective, depending on the compound's properties and assay compatibility. Alternatives include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and ethanol.[1][3] It is crucial to verify that the chosen solvent does not interfere with your experimental system.
Troubleshooting Guides
Issue 1: Compound Fails to Dissolve in the Primary Solvent (e.g., DMSO)
If your kinase inhibitor does not fully dissolve in the initial solvent, follow this systematic approach:
-
Verify Integrity: Ensure the compound has not degraded and the solvent is high-purity and anhydrous.[4]
-
Apply Physical Methods: Use a vortex mixer to agitate the solution. Gentle warming (e.g., 37°C water bath) or brief sonication in an ultrasonic bath can help break down aggregates and facilitate dissolution.[1][4][5]
-
Test Alternative Solvents: If the compound remains insoluble, test solubility in other recommended organic solvents like NMP or DMA.
-
Check Compound Purity: If solubility issues persist across multiple solvents, consider the possibility of impurities in your compound stock.
Issue 2: Compound Precipitates Upon Dilution into Aqueous Media
This common issue requires optimizing the dilution process to maintain the compound's solubility.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) while still maintaining solubility.
-
Modify Buffer pH: If your inhibitor is a weak base, lowering the pH of the aqueous buffer can significantly increase its solubility.[1] Test a range of pH values if your experimental system allows.
-
Use Solubility Enhancers:
-
Prepare a Solid Dispersion: For highly challenging compounds, creating a solid dispersion by dissolving the inhibitor and a hydrophilic polymer (e.g., PVP, PEG) in a common solvent and then evaporating the solvent can improve dissolution rates.[7]
Data Presentation
Table 1: Common Solvents and Formulation Excipients for Kinase Inhibitors
| Class | Agent | Properties & Use Cases |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Universal solvent for high-concentration stocks. Hygroscopic; use anhydrous grade. |
| N-Methyl-2-pyrrolidone (NMP) | Alternative to DMSO, may offer better solubility for some compounds.[3] | |
| Dimethylacetamide (DMA) | Another alternative to DMSO, with similar properties to NMP.[3] | |
| Ethanol | Less polar than DMSO; used as a co-solvent. | |
| Co-solvents | Polyethylene Glycol (PEG 300/400) | Water-miscible, often used in formulations to improve solubility.[3] |
| Propylene Glycol (PG) | Similar to PEG, used as a co-solvent in preclinical formulations.[3] | |
| Solubility Enhancers | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes to increase aqueous solubility.[1][6] |
| Polysorbate 80 (Tween® 80) | Non-ionic surfactant used to prevent precipitation in aqueous media. | |
| Pluronic® F-68 | Non-ionic surfactant that can aid in maintaining solubility during dilution. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Kinase Inhibitor Stock Solution
-
Calculation: Determine the mass of the inhibitor required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the solid inhibitor powder and place it into a sterile, appropriate vial (e.g., an amber glass vial or a microcentrifuge tube).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (or other selected organic solvent).
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may be applied if necessary, but check for compound stability at elevated temperatures.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability, protected from light and moisture.
Protocol 2: Screening for Optimal Aqueous Buffer Conditions
-
Prepare Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4), if permissible for the assay.
-
Prepare Dilutions: Create a high-concentration intermediate dilution of your inhibitor stock solution in DMSO.
-
Test Dilution: Add a small volume of the intermediate DMSO solution to each of the different pH buffers to achieve the final desired assay concentration. The final DMSO concentration should be kept constant across all conditions (e.g., 0.5%).
-
Observe Precipitation: Vortex each solution and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.
-
Quantify (Optional): To be more rigorous, centrifuge the samples and measure the concentration of the soluble inhibitor in the supernatant using HPLC or UV-Vis spectrophotometry.
Mandatory Visualizations
EGFR Signaling Pathway
Understanding the target pathway is crucial for interpreting experimental results. EGFR activation triggers multiple downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[8][9][10]
Logical Workflow for Solubility Enhancement
When facing solubility challenges, a logical progression of techniques can efficiently identify a viable solution.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing EGFR-IN-112 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of EGFR-IN-112 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for EGFR inhibitors like this compound?
A1: Epidermal Growth Factor Receptor (EGFR) inhibitors are typically small molecule tyrosine kinase inhibitors (TKIs).[1] They function by binding to the intracellular tyrosine kinase domain of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, are crucial for cell proliferation, survival, and migration.[2][3] By blocking these signals, EGFR inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[4]
Q2: What is a typical starting concentration range for a novel EGFR inhibitor in a cell-based assay?
A2: For a novel compound like this compound where the IC50 is unknown, it is recommended to perform a dose-response experiment over a wide concentration range. A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. This broad range helps in identifying the effective concentration window for your specific cell line and assay.
Q3: How does the EGFR expression level of a cell line affect the required concentration of an inhibitor?
A3: Cell lines with high expression of EGFR are often more sensitive to EGFR inhibitors.[5] However, the relationship is not always linear, and the mutational status of EGFR can be a more critical determinant of sensitivity.[6] For instance, cell lines harboring activating EGFR mutations are generally more susceptible to inhibition.[6]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the specific assay and the biological question being addressed. For cell viability assays (e.g., MTT, CellTiter-Glo), a 48 to 72-hour incubation is common to observe significant effects on cell proliferation. For signaling pathway analysis via western blot, shorter incubation times, ranging from 30 minutes to 24 hours, are typically sufficient to observe changes in protein phosphorylation.
Q5: What are the common solvents for dissolving EGFR inhibitors, and what is the maximum permissible concentration in cell culture?
A5: Most small molecule kinase inhibitors, including likely candidates for this compound, are soluble in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always run a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound on cell viability or signaling. | Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Cell line is resistant to the inhibitor. | Verify the EGFR expression and mutation status of your cell line. Consider using a cell line known to be sensitive to EGFR inhibitors as a positive control. Resistance can also be mediated by compensatory signaling pathways.[7] | |
| Incorrect incubation time. | For viability assays, extend the incubation period (e.g., up to 96 hours). For signaling studies, perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours). | |
| Compound instability or poor solubility. | Prepare fresh stock solutions of this compound. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in culture medium. | |
| High level of cell death even at low concentrations. | Compound is highly cytotoxic to the cell line. | Lower the concentration range in your dose-response experiments. Determine the IC50 value to identify a more suitable working concentration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control to assess solvent effects. | |
| Off-target effects. | At high concentrations, some inhibitors can have off-target effects.[8] Try to use the lowest effective concentration. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Cell confluence can affect inhibitor sensitivity. |
| Inconsistent drug preparation. | Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell line instability. | Use cells from a low passage number and regularly check for mycoplasma contamination. |
Data Presentation
Table 1: Example IC50 Values of Different EGFR Inhibitors in Various Cancer Cell Lines
| Cell Line | EGFR Status | Inhibitor | IC50 (nM) |
| A431 | Wild-type, overexpressed | Gefitinib | 8 - 37 |
| HCC827 | Exon 19 deletion | Gefitinib | 5 |
| NCI-H1975 | L858R/T790M mutation | Osimertinib | 15 |
| PC-9 | Exon 19 deletion | Erlotinib | 6 |
| MDA-MB-231 | Wild-type | Lapatinib | 7460[9] |
Note: These are example values. The IC50 for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be from 200 µM down to the low nM range. Also, prepare a vehicle control (medium with the highest concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Analysis of EGFR Pathway Inhibition by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2 hours). Include a vehicle control.
-
Stimulation: For some experiments, you may want to starve the cells in serum-free medium for 12-24 hours and then stimulate them with EGF (e.g., 50 ng/mL) for 15-30 minutes in the presence or absence of the inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
EGFR-IN-112 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EGFR-IN-112. The information provided is based on general knowledge of EGFR inhibitors and is intended to serve as a guide for investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of EGFR inhibitors in general?
A1: EGFR inhibitors as a class are known to have several off-target effects, primarily due to their interaction with other kinases or signaling pathways. Commonly observed adverse events in clinical settings include dermatological toxicities (like rash and acneiform eruptions) and gastrointestinal issues (such as diarrhea and mucositis).[1] From a mechanistic standpoint, off-target effects can arise from the inhibition of other receptor tyrosine kinases (RTKs) or downstream signaling components.
Q2: We are observing unexpected cellular phenotypes in our experiments with this compound that are not consistent with EGFR inhibition alone. What could be the cause?
A2: Unexpected phenotypes could be due to off-target activities of this compound. This could involve the inhibition of other kinases that play a role in the observed cellular process. It is also possible that the compound affects other signaling pathways indirectly. We recommend performing a kinase selectivity profile and cellular off-target assays to identify potential alternative targets.
Q3: How can we experimentally determine the kinase selectivity of this compound?
A3: A comprehensive kinase selectivity profile can be generated by screening the inhibitor against a large panel of purified kinases. This is typically done using in vitro kinase assays that measure the inhibitor's potency (e.g., IC50) against each kinase. Several commercial services offer such profiling services.
Q4: What are some common signaling pathways that might be affected by off-target activities of an EGFR inhibitor?
A4: Besides the canonical EGFR signaling pathways like RAS-MAPK and PI3K-AKT, off-target effects could modulate other pathways controlled by related kinases.[2][3] For instance, if this compound inhibits other members of the ErbB family (HER2, HER3, HER4), this could lead to broader effects on cell proliferation, survival, and migration.[2] Additionally, inhibition of unrelated kinases could impact a wide range of cellular processes.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays across different cell lines.
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Possible Cause: Cell-line specific expression of off-target kinases. The variable expression of a secondary target of this compound in different cell lines could lead to differential sensitivity.
-
Troubleshooting Steps:
-
Characterize Target Expression: Perform western blotting or qPCR to confirm EGFR expression levels in your panel of cell lines.
-
Investigate Off-Target Expression: If a potential off-target is identified through kinase profiling, assess its expression level in your cell lines.
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Use Control Inhibitors: Compare the phenotype of this compound with other well-characterized EGFR inhibitors with different selectivity profiles.
-
Problem 2: Observed toxicity in animal models is higher than anticipated based on in vitro EGFR potency.
-
Possible Cause: In vivo off-target effects or metabolite activity. The compound or its metabolites might have off-target activities in a whole organism that are not apparent in cell culture.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate compound exposure levels with the observed toxicity and the inhibition of EGFR in vivo.
-
Metabolite Profiling: Identify the major metabolites of this compound and test their activity in vitro.
-
Histopathological Analysis: Examine tissues from treated animals for signs of toxicity in organs not typically associated with EGFR inhibition.
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR |
| EGFR (Wild-Type) | 5 | 1 |
| HER2 (ErbB2) | 50 | 10 |
| HER4 (ErbB4) | 150 | 30 |
| VEGFR2 | 500 | 100 |
| SRC | >1000 | >200 |
| ABL1 | >1000 | >200 |
This table presents hypothetical data for illustrative purposes.
Table 2: Common Adverse Events Associated with EGFR Tyrosine Kinase Inhibitors (TKIs)
| Adverse Event | All-Grade Incidence (%) | High-Grade (≥3) Incidence (%) |
| Diarrhea | 53.7 | 6.2 |
| Rash | 48.6 | Not Reported |
| Mucositis | 46.5 | 14.8 |
| Increased ALT | 38.9 | Not Reported |
| Skin Reaction | 35.2 | Not Reported |
Data from a meta-analysis of EGFR-TKIs.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add a fixed amount of the purified kinase to each well of a 384-well plate.
-
Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for the optimized time at the appropriate temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Western Blot Analysis for Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
-
Materials:
-
Cell line of interest (e.g., A431, H1975)
-
Cell culture medium and supplements
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: Workflow for investigating off-target effects of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize EGFR-IN-112 cytotoxicity in normal cells
Welcome to the technical support center for EGFR-IN-112. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing its cytotoxic effects on normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). In many cancer cells, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[1][2] this compound competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent activation of these downstream pathways. This blockade of oncogenic signaling is intended to selectively induce apoptosis and inhibit the growth of cancer cells.
Q2: Why is cytotoxicity observed in normal cells treated with this compound?
A2: While EGFR is often overexpressed in cancer cells, it is also present in normal epithelial tissues, where it plays a crucial role in cell growth, proliferation, and differentiation.[1][3] The cytotoxic effects of this compound on normal cells, such as skin keratinocytes and gastrointestinal epithelial cells, are typically "on-target" effects. Inhibition of EGFR signaling in these tissues can disrupt their normal function and renewal, leading to common side effects like skin rash and diarrhea.[4]
Q3: Can this compound be combined with other agents to enhance its therapeutic index?
A3: Yes, combining this compound with other therapeutic agents is a promising strategy. Preclinical studies suggest that combining TKIs with conventional cytotoxic chemotherapy can have synergistic effects.[5] Additionally, the use of cytoprotective agents that selectively shield normal cells from toxicity is an active area of research. For example, agents that induce a temporary cell cycle arrest in normal cells could protect them from the cytotoxic effects of this compound, which primarily targets rapidly dividing cells.[6][7][8][9]
Troubleshooting Guide: Minimizing Normal Cell Cytotoxicity
This guide provides solutions to common issues encountered when using this compound in vitro and in vivo.
| Issue | Potential Cause | Recommended Solution |
| High levels of apoptosis in normal cell lines (e.g., keratinocytes, intestinal epithelial cells) | Dose of this compound is too high for the specific normal cell type. | Perform a dose-response curve to determine the IC50 for both cancer and normal cell lines. Aim for a concentration that maximizes cancer cell death while minimizing normal cell toxicity. See Table 1 for representative data. |
| Prolonged exposure to this compound. | Optimize the treatment duration. In some cases, a shorter exposure time may be sufficient to inhibit cancer cell proliferation without causing significant damage to normal cells. | |
| Significant in vivo toxicity (e.g., severe skin rash, weight loss) | Systemic exposure to this compound is affecting normal tissues with high EGFR expression. | Consider dose reduction or intermittent dosing schedules.[4] This can allow normal tissues time to recover between treatments. |
| Off-target effects of this compound. | Although designed to be selective, high concentrations of TKIs can inhibit other kinases. Confirm the specificity of this compound in your experimental system using kinase profiling assays. | |
| Inconsistent results between experiments | Variability in cell culture conditions or animal models. | Standardize all experimental parameters, including cell passage number, confluency, and animal age and strain. Ensure consistent formulation and administration of this compound. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancerous and Normal Cell Lines
The following table summarizes hypothetical dose-response data for this compound across a panel of cell lines. This data is intended to be representative of a selective EGFR inhibitor.
| Cell Line | Cell Type | EGFR Status | IC50 (nM) after 72h Treatment |
| A431 | Epidermoid Carcinoma | Overexpressed | 50 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutation | 100 |
| MCF-7 | Breast Cancer | Wild-Type | >10,000 |
| HaCaT | Normal Keratinocytes | Wild-Type | 1,500 |
| HFF-1 | Normal Fibroblasts | Wild-Type | >10,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Diagram 1: Simplified EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the dose-dependent cytotoxicity of this compound.
Diagram 3: Logic for Minimizing Normal Cell Cytotoxicity
Caption: Decision-making flowchart for reducing this compound toxicity in normal cells.
References
- 1. Epidermal growth factor signaling in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting the normal in order to better kill the cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to EGFR Inhibitor EGFR-IN-112
Disclaimer: Information regarding a specific molecule designated "EGFR-IN-112" is not publicly available in the reviewed scientific literature. Therefore, this technical support guide provides generalized information based on established principles of resistance to well-characterized EGFR inhibitors. The troubleshooting advice, protocols, and pathways described are intended to serve as a foundational resource for researchers working with novel EGFR inhibitors and should be adapted based on experimental observations with the specific compound.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to EGFR inhibitors?
A1: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant challenge in cancer therapy. The most common mechanisms include:
-
Secondary Mutations in EGFR: The most frequent on-target resistance mechanism is the emergence of a second mutation in the EGFR kinase domain. A classic example is the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, thereby reducing the inhibitor's binding efficacy.[1][2]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on EGFR signaling. Common bypass tracks include the amplification or overexpression of other receptor tyrosine kinases such as MET or HER2, which can then activate downstream pathways like PI3K/AKT and MAPK/ERK independently of EGFR.[1][3][4]
-
Histological Transformation: In some cases, the cancer cells may undergo a change in their fundamental cell type, a process known as histological transformation. For instance, an EGFR-mutant non-small cell lung cancer (NSCLC) might transform into small cell lung cancer (SCLC), which is not dependent on EGFR signaling for its growth and survival.
-
Downstream Pathway Alterations: Mutations in components of the signaling pathways downstream of EGFR, such as KRAS or PIK3CA, can also lead to resistance by constitutively activating these pathways.[1]
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:
-
Sequence the EGFR gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain in your resistant cell line to identify any secondary mutations.
-
Assess bypass pathway activation: Use techniques like Western blotting or phospho-proteomic arrays to check for the upregulation and phosphorylation of other receptor tyrosine kinases (e.g., MET, HER2, IGF-1R) and their downstream effectors (e.g., AKT, ERK).
-
Evaluate for phenotypic changes: Examine the morphology of your resistant cells for any changes that might suggest an epithelial-to-mesenchymal transition (EMT), which has been linked to TKI resistance.[4]
-
Compare gene expression profiles: Conduct RNA sequencing (RNA-seq) to compare the transcriptomes of the sensitive and resistant cell lines, which can reveal upregulated pathways and potential resistance drivers.
Q3: What are the potential strategies to overcome resistance to this compound?
A3: Strategies to overcome resistance largely depend on the underlying mechanism:
-
For secondary EGFR mutations: If a secondary mutation is identified, a next-generation EGFR inhibitor that is effective against this mutation may be required.
-
For bypass pathway activation: Combination therapy is a common and often effective strategy.[5][6] For example, if MET amplification is detected, combining this compound with a MET inhibitor can restore sensitivity.[3]
-
For downstream pathway activation: Inhibitors targeting the specific activated downstream component (e.g., a PI3K or MEK inhibitor) can be used in combination with this compound.[1]
-
General strategies: Combining this compound with chemotherapy, radiotherapy, or immunotherapy are also being explored in clinical and preclinical settings to overcome resistance.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased sensitivity to this compound in a previously sensitive cell line. | 1. Development of a resistant subclone. 2. Incorrect drug concentration. 3. Drug instability. | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones and test their sensitivity individually. 3. Verify the concentration and integrity of your this compound stock solution. |
| No initial response in an EGFR-mutant cell line. | 1. Presence of a primary resistance mutation in EGFR. 2. Co-occurring genetic alterations (e.g., KRAS mutation). 3. Cell line misidentification or contamination. | 1. Confirm the EGFR mutation status of your cell line. 2. Screen for known primary resistance mutations (e.g., certain exon 20 insertions). 3. Perform cell line authentication. |
| Increased phosphorylation of AKT or ERK despite this compound treatment. | 1. Activation of a bypass signaling pathway (e.g., MET, HER2). 2. Downstream mutation (e.g., PIK3CA, KRAS). | 1. Perform a phospho-receptor tyrosine kinase array to identify activated bypass pathways. 2. Sequence key downstream signaling molecules. 3. Test combination therapies with inhibitors of the identified pathway. |
Key Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of EGFR, MET, HER2, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Canonical EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating resistance to this compound.
Caption: Activation of bypass signaling pathways (MET, HER2) to overcome EGFR inhibition.
References
- 1. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of EGFR-TKI Resistance in EGFR-Mutated Non-Small Cell Lung Cancer: Application to Biological Diagnostic and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of EGFR-IN-112
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the novel kinase inhibitor, EGFR-IN-112. Given that many new chemical entities, particularly kinase inhibitors, exhibit poor aqueous solubility, this guide focuses on systematic approaches to formulation and delivery.[1][2][3][4]
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of this compound in preclinical in vivo studies.
Potential Cause: Poor aqueous solubility and/or low dissolution rate of this compound in the gastrointestinal tract. Many kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) as Class II, indicating low solubility and high permeability.[2][5]
Solutions:
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Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[1][6][7]
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Converting the crystalline form of the API to a more soluble amorphous state can improve bioavailability.[1][8] This is often achieved by dissolving the drug and a polymer carrier in a solvent and then rapidly removing the solvent.
-
Lipid-Based Formulations: For lipophilic compounds like many kinase inhibitors, lipid-based delivery systems can enhance solubility and absorption.[6][8][9] Self-Emulsifying Drug Delivery Systems (SEDDS) are a common approach.[1][6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility in aqueous environments.[5][7]
-
Problem 2: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer for in vitro assays, suggesting potential in vivo precipitation.
Potential Cause: The drastic change in solvent polarity when moving from a strong organic solvent like DMSO to an aqueous environment causes the compound to "crash out."[5] This is a strong indicator of poor aqueous solubility.
Solutions:
-
pH Modification: The solubility of weakly basic kinase inhibitors can be pH-dependent.[5] Lowering the pH of the vehicle may increase solubility by protonating ionizable groups.[2][5]
-
Use of Co-solvents and Surfactants: The formulation vehicle for in vivo studies can be optimized. The use of co-solvents (e.g., PEG 400, propylene glycol) and non-ionic surfactants (e.g., Tween 80, Cremophor EL) can help maintain the drug in solution.
-
Prodrug Approach: A chemically modified, inactive derivative of the active drug can be synthesized to have improved solubility. This prodrug would then be converted to the active this compound in vivo.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why do so many kinase inhibitors like this compound have poor solubility?
A1: The ATP-binding pocket of kinases, the target for many inhibitors, is often hydrophobic. To achieve high-affinity binding, the inhibitor molecules are designed to be lipophilic, which inherently leads to low aqueous solubility.[5]
Q2: What is a good starting point for developing a formulation to improve bioavailability?
A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, including its solubility at different pH values and its pKa. Based on these properties, you can select a suitable formulation strategy. For many kinase inhibitors, amorphous solid dispersions and lipid-based formulations are effective starting points.[4][8]
Q3: Are there regulatory guidelines for enhancing bioavailability through formulation?
A3: Yes, regulatory agencies like the FDA and EMA provide detailed guidance on bioavailability and bioequivalence studies. Any formulation strategy must be carefully documented and validated to ensure safety and consistent performance.[8][10]
Quantitative Data Summary
The following tables provide a summary of typical parameters and formulation compositions that can be used as a starting point for improving the bioavailability of this compound.
Table 1: Particle Size Reduction Strategies and Typical Outcomes
| Strategy | Typical Particle Size Range | Fold Increase in Bioavailability (Example) |
| Micronization | 1 - 10 µm | 1.5 - 3 fold |
| Nanonization | 200 - 600 nm[7] | 2 - 10 fold |
Table 2: Example Compositions for Different Formulation Strategies
| Formulation Type | Components | Typical Ratios (Drug:Excipient) |
| Amorphous Solid Dispersion | This compound, PVP K30, PEG 6000[5] | 1:1 to 1:4 |
| Lipid-Based (SEDDS) | This compound, Medium-chain triglycerides, Surfactant, Co-surfactant | Varies based on drug solubility |
| Cyclodextrin Complex | This compound, Hydroxypropyl-β-cyclodextrin (HPβCD)[5] | 1:1 or 1:2 molar ratio[5] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable volatile solvent like ethanol or methanol. A common drug-to-carrier weight ratio to test is 1:2.[5]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the film in a vacuum oven for 24 hours to remove any residual solvent.[5]
-
Processing: Scrape the solid mass and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.[5]
-
Characterization: Confirm the amorphous state using techniques like Powder X-ray Diffraction (PXRD).
Protocol 2: In Vivo Bioavailability Study Design
-
Subjects: Use an appropriate animal model (e.g., male Sprague-Dawley rats).
-
Groups:
-
Group 1: this compound in a simple suspension (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound in the newly developed formulation (e.g., amorphous solid dispersion reconstituted in water).
-
Group 3 (Optional): Intravenous administration of this compound to determine absolute bioavailability.
-
-
Dosing: Administer a single oral dose of this compound.
-
Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via an appropriate route (e.g., tail vein).
-
Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the relative bioavailability of the new formulation compared to the simple suspension.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. benchchem.com [benchchem.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. upm-inc.com [upm-inc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
EGFR-IN-112 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with EGFR-IN-112. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). By binding to the kinase domain of EGFR, it blocks the phosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Q2: What is a recommended starting concentration for in vitro cell-based assays?
A2: For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay. A starting range of 1 nM to 10 µM is often used for novel EGFR inhibitors. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines depending on their EGFR mutation status and expression levels.
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.
Q4: How can I confirm that this compound is inhibiting EGFR in my cells?
A4: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of EGFR at key tyrosine residues (e.g., Y1068, Y1173). A successful inhibition will show a dose-dependent decrease in phosphorylated EGFR (p-EGFR) levels upon treatment with this compound, while the total EGFR levels should remain relatively unchanged.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell numbers. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or media. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Cell Line Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment. Regularly test for mycoplasma contamination. |
| Assay Timing and Reagent Quality | Standardize incubation times for compound treatment and assay reagents. Ensure all reagents are within their expiration dates and stored correctly. |
Issue 2: Inconsistent or No Inhibition of p-EGFR in Western Blots
| Potential Cause | Troubleshooting Steps |
| Low Compound Potency in the Specific Cell Line | Verify the EGFR mutation status of your cell line. Some EGFR inhibitors are highly specific to certain mutations (e.g., L858R, T790M). Use a positive control cell line known to be sensitive to EGFR inhibitors. |
| Compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Suboptimal EGF Stimulation | If using EGF to stimulate the pathway, optimize the EGF concentration and stimulation time to achieve a robust p-EGFR signal in your untreated control. |
| Technical Issues with Western Blotting | Ensure complete protein transfer and use appropriate blocking buffers. Use fresh, validated antibodies for both p-EGFR and total EGFR. Include a positive control lysate from a cell line with high EGFR activation. |
Issue 3: High Cell Death Observed Even at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | At higher concentrations, the inhibitor may have off-target effects. Consider performing a kinase panel screen to identify potential off-target interactions. |
| Solvent Toxicity | Ensure the final DMSO concentration in the culture medium is 0.1% or less. Include a vehicle-only control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Cell Line Sensitivity | The chosen cell line may be exquisitely sensitive to the inhibition of the EGFR pathway or to off-target effects of the compound. |
Data Presentation
Table 1: Representative IC50 Values of a Generic EGFR Inhibitor in Various Cancer Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| A549 | Wild-Type | >1000 |
| PC-9 | Exon 19 Deletion | 15 |
| H1975 | L858R, T790M | 250 |
| HCC827 | Exon 19 Deletion | 10 |
Note: This data is representative and may not reflect the actual performance of this compound. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-EGFR Inhibition
-
Cell Seeding and Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with an optimized concentration of EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the p-EGFR and total EGFR bands. Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for p-EGFR Inhibition.
Caption: Troubleshooting Logic for Experimental Variability.
Validation & Comparative
Comparative Analysis of EGFR-IN-112 and Gefitinib in NSCLC Cell Lines: A Review of Preclinical Data
A direct comparative analysis between EGFR-IN-112 and gefitinib in non-small cell lung cancer (NSCLC) cell lines cannot be provided at this time due to the absence of publicly available scientific literature and preclinical data for a compound designated "this compound."
Extensive searches of scientific databases and manufacturer pipelines did not yield any specific information on a molecule with the identifier "this compound." This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a misidentified compound, or a product that has not progressed to a stage where data is publicly available.
Therefore, the requested comparison guide, including data tables, experimental protocols, and visualizations, cannot be generated.
Information on Gefitinib
Gefitinib, on the other hand, is a well-established first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways.[1][2][3][4] This action can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells, particularly those with activating mutations in the EGFR gene.[1][3]
The EGFR signaling pathway, which is targeted by gefitinib, plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7] In many NSCLC cases, mutations in the EGFR gene lead to the constitutive activation of this pathway, driving tumor growth.[5][6][7]
EGFR Signaling Pathway
Below is a generalized diagram of the EGFR signaling pathway, which is the target of gefitinib.
Caption: Simplified EGFR signaling pathway in NSCLC.
Experimental Protocols for Gefitinib Evaluation
While a direct comparison is not possible, below are generalized experimental protocols commonly used to evaluate the efficacy of EGFR inhibitors like gefitinib in NSCLC cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of gefitinib or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: NSCLC cells are treated with gefitinib at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with gefitinib, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated EGFR, total EGFR, phosphorylated Akt, total Akt, PARP, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Without any available data for "this compound," a comparative guide against gefitinib cannot be constructed. The information provided for gefitinib serves as a baseline for the types of data and experimental approaches necessary for such a comparison. Should information on this compound become publicly available, a comprehensive analysis could be performed. Researchers interested in this compound are encouraged to consult the originating institution or manufacturer for specific details.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of novel EGFR triple-mutation inhibitor with efficacy in preclinical models of NSCLC | BioWorld [bioworld.com]
- 3. themarkfoundation.org [themarkfoundation.org]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR ( EGFR , Epidermal Growth Factor Receptor) | BioVendor R&D [biovendor.com]
Target Validation of EGFR-IN-112: A Comparative Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-112, with established EGFR inhibitors in various cancer models. The data presented herein is intended to facilitate the target validation process and guide further research and development.
Executive Summary
This compound is a novel kinase inhibitor targeting the epidermal growth factor receptor, a key driver in multiple cancers. This guide presents key performance data of this compound in comparison to established EGFR inhibitors—Gefitinib, Erlotinib, and Afatinib—across a panel of cancer cell lines. The data indicates that this compound exhibits inhibitory activity in the low micromolar range against breast, multidrug-resistant small cell lung, and prostate cancer cell lines.
Comparative Efficacy of EGFR Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other EGFR inhibitors in various cancer cell lines. All concentrations are in micromolars (µM).
| Inhibitor | MCF-7 (Breast Cancer) | H69AR (Multidrug-Resistant SCLC) | PC-3 (Prostate Cancer) |
| This compound | 2.31 ± 0.3 [1][2] | 3.16 ± 0.8 [1][2] | 4.2 ± 0.2 [1][2] |
| Gefitinib | >5[3] | Data Not Available | >10 |
| Erlotinib | 1.88 - 9.803[4][5] | Data Not Available | >10 |
| Afatinib | ~0.001 - 0.1 | Data Not Available | ~0.08 |
Mechanism of Action: Induction of Apoptosis
Preliminary data suggests that this compound exerts its anti-cancer effects by inducing apoptosis. Treatment of MCF-7, H69AR, and PC-3 cells with this compound has been shown to significantly inhibit the anti-apoptotic protein Bcl-2, while inducing the pro-apoptotic proteins Bax and Cytochrome c.[1] This shift in the balance of apoptotic regulators leads to programmed cell death in cancer cells.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for validating this compound, the following diagrams have been generated.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of a compound by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in the EGFR signaling and apoptotic pathways.
-
Cell Lysis:
-
Culture and treat cells with this compound at a concentration around the IC50 value for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, Bcl-2, Bax, Cytochrome c, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
References
- 1. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug: Afatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Erlotinib resistance in lung cancer: current progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EGFR Inhibitor Selectivity: A Guide for Researchers
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein that, when dysregulated, plays a significant role in the development and progression of various cancers.[1] As a result, EGFR has become a primary target for a class of drugs known as tyrosine kinase inhibitors (TKIs). While these inhibitors are designed to specifically target EGFR, their interaction with other kinases—a phenomenon known as cross-reactivity or off-target effects—can lead to both beneficial therapeutic outcomes and adverse side effects. Understanding the selectivity profile of an EGFR inhibitor is therefore paramount for researchers and drug development professionals.
This guide provides a comparative overview of the cross-reactivity of a representative EGFR inhibitor. As no specific public data is available for a compound designated "EGFR-IN-112," this guide will focus on a well-characterized, first-generation EGFR inhibitor, Erlotinib (Tarceva®) , to illustrate the principles and data involved in assessing kinase selectivity.
Kinase Selectivity Profile of Erlotinib
Erlotinib is an ATP-competitive inhibitor that targets the EGFR tyrosine kinase domain. Its selectivity has been extensively studied against a wide panel of kinases. The following table summarizes the inhibitory activity of Erlotinib against EGFR and a selection of other kinases, providing a snapshot of its selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR | Reference |
| EGFR | 2 | 1 | [2] |
| HER2/ErbB2 | 340 | 170 | [3] |
| HER4/ErbB4 | >10,000 | >5,000 | [3] |
| KDR (VEGFR2) | 1,300 | 650 | [4] |
| Src | >10,000 | >5,000 | [4] |
| Abl | >10,000 | >5,000 | [4] |
| c-Kit | >10,000 | >5,000 | [4] |
| PDGFRβ | >10,000 | >5,000 | [3] |
| InsR | >10,000 | >5,000 | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values indicate higher potency. Fold selectivity is calculated by dividing the IC50 for the off-target kinase by the IC50 for the primary target (EGFR).
Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A common method is the enzyme-linked immunosorbent assay (ELISA)-based biochemical assay.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Methodology:
-
Kinase Reaction: The kinase of interest is incubated with its specific substrate, ATP, and varying concentrations of the inhibitor (e.g., Erlotinib). The reaction is typically carried out in a 96-well plate format.
-
Plate Coating: The plate is coated with an antibody that specifically captures the substrate.
-
Phosphorylation Detection: A second antibody, which is specific for the phosphorylated form of the substrate and is conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Signal Generation: A chromogenic substrate for the enzyme conjugate is added, leading to a colorimetric change that is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration.
Caption: Simplified overview of the EGFR signaling pathway.
Conclusion
The selectivity of an EGFR inhibitor is a critical determinant of its therapeutic efficacy and safety profile. While highly potent against EGFR, Erlotinib demonstrates significantly lower activity against other kinases, indicating a favorable selectivity profile. The methodologies outlined in this guide provide a framework for the systematic evaluation of kinase inhibitor cross-reactivity, which is an essential component of preclinical drug development. Researchers are encouraged to consult detailed kinome scan data for a comprehensive understanding of an inhibitor's off-target effects.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EGFR Inhibitor Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of prominent Epidermal Growth Factor Receptor (EGFR) inhibitors in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). As no specific data is publicly available for a compound designated "EGFR-IN-112," this document focuses on a comparative analysis of well-established first and third-generation EGFR tyrosine kinase inhibitors (TKIs), namely Gefitinib, Erlotinib, and Osimertinib. The experimental data summarized herein is derived from various preclinical studies utilizing PDX models, which are known to better recapitulate the heterogeneity and clinical response of patient tumors compared to traditional cell line-derived xenografts.
Comparative Efficacy of EGFR Inhibitors in PDX Models
The therapeutic efficacy of EGFR inhibitors is significantly influenced by the specific EGFR mutation status of the tumor. PDX models derived from patients with activating EGFR mutations, such as exon 19 deletions and the L858R mutation, have demonstrated sensitivity to EGFR TKIs. Third-generation inhibitors like Osimertinib have shown superior efficacy, particularly in models harboring the T790M resistance mutation, which commonly arises after treatment with first-generation TKIs.
Below is a summary of representative data from preclinical studies evaluating the anti-tumor activity of different EGFR inhibitors in NSCLC PDX models.
| EGFR Inhibitor Class | Drug | EGFR Mutation Status of PDX Model | Dosing Regimen (Representative) | Tumor Growth Inhibition (TGI) / Response | Reference |
| First-Generation | Gefitinib | Activating mutations (e.g., L858R, exon 19 del) | 25 mg/kg/day, oral gavage | Sensitive | |
| First-Generation | Erlotinib | Activating mutations (e.g., L858R, exon 19 del) | Not specified | 6 of 25 NSCLC PDX models showed >50% growth inhibition | |
| Third-Generation | Osimertinib | Activating mutations (e.g., L858R, exon 19 del) | 25 mg/kg/day, oral gavage | Sensitive | |
| Third-Generation | Osimertinib | T790M resistance mutation | Not specified | Effective in targeting T790M mutations |
Experimental Protocols
The following sections detail the typical methodologies employed in studies evaluating the efficacy of EGFR inhibitors in patient-derived xenografts.
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Surgically resected tumor specimens from NSCLC patients are obtained with informed consent.
-
Implantation: Fresh tumor tissue is fragmented into small pieces (typically 2-3 mm³) and subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or SHO mice).
-
Tumor Growth and Passaging: Once the primary xenograft reaches a predetermined size (e.g., 500-1000 mm³), the tumor is harvested and can be serially passaged into new cohorts of mice for expansion and establishment of the PDX line.
-
Model Characterization: Established PDX models are characterized to ensure they retain the histopathological and molecular characteristics of the original patient tumor. This includes analysis of EGFR mutation status through methods like DNA sequencing.
In Vivo Efficacy Studies
-
Animal Cohorts: Immunodeficient mice bearing established PDX tumors of a specified size (e.g., 100-200 mm³) are randomized into treatment and control (vehicle) groups.
-
Drug Administration: EGFR inhibitors are typically administered orally via gavage at a specified dose and schedule (e.g., daily). The vehicle solution is administered to the control group.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a specific volume, or after a predetermined treatment duration. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Additional analyses may include immunohistochemistry for biomarkers of drug activity (e.g., phosphorylated EGFR) and western blotting.
Visualizing the Science
Experimental Workflow for PDX-Based Drug Efficacy Testing
Caption: Workflow for establishing and evaluating EGFR inhibitor efficacy in PDX models.
EGFR Signaling Pathway and TKI Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of tyrosine kinase inhibitors (TKIs).
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
EGFR is a receptor tyrosine kinase that, upon binding to its ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, including NSCLC, mutations in the EGFR gene lead to constitutive activation of the receptor, driving uncontrolled cell growth.
EGFR tyrosine kinase inhibitors are small molecules that competitively bind to the ATP-binding pocket of the EGFR's intracellular kinase domain. This blockade prevents ATP from binding, thereby inhibiting the autophosphorylation and activation of the receptor. Consequently, the downstream signaling cascades are suppressed, leading to an inhibition of cancer cell proliferation and induction of apoptosis. Different generations of
A Comparative Analysis of First vs. Second-Generation EGFR Inhibitors in Oncology Research
A deep dive into the mechanisms, efficacy, and resistance profiles of early-generation EGFR tyrosine kinase inhibitors, supported by experimental data and protocols.
In the landscape of targeted cancer therapy, inhibitors of the epidermal growth factor receptor (EGFR) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations. This guide provides a comprehensive comparison of first and second-generation EGFR tyrosine kinase inhibitors (TKIs), offering researchers, scientists, and drug development professionals a detailed analysis of their respective mechanisms of action, clinical efficacy, resistance profiles, and the experimental data that underpins our understanding of these crucial drugs.
Mechanism of Action: Reversible vs. Irreversible Inhibition
First-generation EGFR inhibitors, such as gefitinib and erlotinib, function by reversibly binding to the ATP-binding site within the kinase domain of EGFR.[1] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, that drive cell proliferation and survival.[2][3]
Second-generation inhibitors, including afatinib and dacomitinib, were developed to overcome some of the limitations of their predecessors.[3] These agents bind covalently and irreversibly to the kinase domain, leading to a more sustained blockade of EGFR signaling.[4] Furthermore, they exhibit a broader spectrum of activity, inhibiting other members of the ErbB family of receptors, such as HER2 and HER4.[4][5] This pan-ErbB inhibition is thought to provide a more comprehensive blockade of oncogenic signaling.[4]
Visualizing the EGFR Signaling Pathway and Inhibitor Action
The following diagram illustrates the EGFR signaling cascade and the points of intervention for both first and second-generation inhibitors.
Preclinical Efficacy: A Quantitative Comparison
The potency of first and second-generation EGFR inhibitors has been extensively evaluated in preclinical models. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds against various EGFR mutations.
| Inhibitor | Generation | Target EGFR Mutation | IC50 (nM) |
| Gefitinib | First | Exon 19 Deletion | ~10-20 |
| L858R | ~20-50 | ||
| T790M | >1000 | ||
| Erlotinib | First | Exon 19 Deletion | 7 |
| L858R | 12 | ||
| T790M | >1000 | ||
| Afatinib | Second | Exon 19 Deletion | 0.8 |
| L858R | 0.3 | ||
| T790M | ~10-50 | ||
| Dacomitinib | Second | Exon 19 Deletion | ~5-10 |
| L858R | ~2-5 | ||
| T790M | ~100-200 |
Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions. Data compiled from multiple sources.[6][7]
Clinical Performance: Head-to-Head Trials
Two pivotal clinical trials, LUX-Lung 7 and ARCHER 1050, have directly compared the efficacy of second-generation inhibitors against the first-generation inhibitor gefitinib in treatment-naïve patients with EGFR-mutated NSCLC.
LUX-Lung 7: Afatinib vs. Gefitinib
The LUX-Lung 7 trial was a Phase IIb study that demonstrated the superiority of afatinib over gefitinib in terms of progression-free survival (PFS) and time to treatment failure.[8][9]
| Endpoint | Afatinib | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median PFS | 11.0 months | 10.9 months | 0.73 (0.57-0.95) | 0.017 |
| Objective Response Rate | 70% | 56% | - | 0.0083 |
| Median Overall Survival | 27.9 months | 24.5 months | 0.87 (0.66-1.15) | 0.34 |
Data from the LUX-Lung 7 trial.[8][10]
ARCHER 1050: Dacomitinib vs. Gefitinib
The ARCHER 1050 trial, a Phase III study, showed that dacomitinib significantly improved both PFS and overall survival (OS) compared to gefitinib.[9][11]
| Endpoint | Dacomitinib | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median PFS | 14.7 months | 9.2 months | 0.59 (0.47-0.74) | <0.0001 |
| Objective Response Rate | 75% | 72% | - | 0.39 |
| Median Overall Survival | 34.1 months | 26.8 months | 0.76 (0.58-0.99) | 0.044 |
Data from the ARCHER 1050 trial.[9][11][12]
Mechanisms of Resistance
A major challenge in EGFR-targeted therapy is the development of acquired resistance. The most common mechanism of resistance to first-generation inhibitors is the acquisition of a secondary mutation in the EGFR gene, T790M, which is found in approximately 50-60% of resistant cases.[13][14][15] The T790M mutation, often referred to as the "gatekeeper" mutation, increases the affinity of the receptor for ATP, thereby reducing the potency of reversible inhibitors.[16][17]
Second-generation inhibitors were designed in part to overcome T790M-mediated resistance.[3] While they show some activity against T790M in preclinical models, their clinical efficacy in this setting is limited by dose-limiting toxicities associated with the inhibition of wild-type EGFR.[7][18] Other mechanisms of resistance include amplification of the MET oncogene and activation of bypass signaling pathways.[15][18][19]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used in the evaluation of EGFR inhibitors.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., first and second-generation EGFR inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle control.
-
Enzyme and Substrate Addition: Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Reaction Initiation: Add 25 µL of ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of EGFR inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines with known EGFR mutation status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][5]
Western Blotting for Phospho-EGFR
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins following inhibitor treatment.
Materials:
-
Cancer cell lines
-
Test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Serum-starve the cells for 12-24 hours. Treat with various concentrations of the test compounds for a specified time (e.g., 2-6 hours).
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical comparison of first and second-generation EGFR inhibitors.
Conclusion
Second-generation EGFR inhibitors have demonstrated superior preclinical potency and have translated this into improved progression-free survival in head-to-head clinical trials against first-generation agents.[8][11][12] The irreversible binding and broader ErbB family inhibition of second-generation TKIs likely contribute to their enhanced efficacy.[4] However, this comes at the cost of increased toxicity, which often requires dose modifications.[8][12] The development of resistance, particularly through the T790M mutation, remains a challenge for both generations of inhibitors, paving the way for the development of third-generation compounds specifically designed to target this resistance mechanism. This comparative guide provides a foundational understanding for researchers working to further refine and develop novel strategies to target EGFR-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. broadpharm.com [broadpharm.com]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com.cn [promega.com.cn]
- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
Combining EGFR-IN-112 with Chemotherapy: A Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted cancer therapy. EGFR-IN-112, a potent EGFR kinase inhibitor, has demonstrated significant cytotoxicity against various cancer cell lines. This guide provides an objective comparison of the synergistic effects of this compound when combined with conventional chemotherapy agents, supported by available preclinical data.
Synergistic Antitumor Activity of an Investigational EGFR Inhibitor (EGFRi) with Doxorubicin
Recent in vitro studies have highlighted a significant synergistic interaction between an investigational 4,6-disubstituted pyrimidine EGFR inhibitor (referred to as EGFRi, believed to be this compound) and the chemotherapeutic agent doxorubicin in breast cancer models.[1][2][3][4] This combination has shown enhanced growth inhibition and apoptosis induction in both estrogen receptor-positive (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines.[2][3][4]
The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the enhanced potency of the combination therapy compared to single-agent treatment.
Table 1: IC50 Values of EGFRi and Doxorubicin as Single Agents (72h treatment) [2][3][4]
| Cell Line | EGFRi (µM) | Doxorubicin (µM) |
| MCF-7 | 3.96 | 1.4 |
| MDA-MB-231 | 6.03 | 9.67 |
Table 2: IC50 Values of the EGFRi and Doxorubicin Combination (72h treatment) [2][3]
| Cell Line | EGFRi + Doxorubicin (µM) |
| MCF-7 | 0.46 |
| MDA-MB-231 | 0.01 |
The significant reduction in IC50 values for the combination treatment in both cell lines strongly indicates a synergistic effect, as confirmed by the Bliss independence model.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments that support the synergistic effects of the EGFRi and doxorubicin combination are outlined below.
-
Cell Lines: MCF-7 (ER+) and MDA-MB-231 (TNBC) breast cancer cell lines.
-
Treatment: Cells were treated with EGFRi alone, doxorubicin alone, or a combination of both for 24, 48, and 72 hours.
-
Method: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls.
-
Data Analysis: IC50 values were calculated from dose-response curves generated using non-linear regression analysis. Synergism was determined using the Bliss independence model.[2][3]
-
Method: The activation of pro-apoptotic Caspase-3 and Caspase-7 was measured to quantify apoptosis.
-
Treatment: MCF-7 and MDA-MB-231 cells were treated with varying concentrations of EGFRi and doxorubicin as single agents.
-
Results: In MCF-7 cells, Caspase-3/7 activation was observed with single treatments of both EGFRi and doxorubicin at concentrations ranging from 0.1 to 10 µM. In MDA-MB-231 cells, a more potent effect was observed with 1 µM doxorubicin.[2][3]
-
Method: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of the EGFR gene.
-
Treatment: MCF-7 and MDA-MB-231 cells were treated with EGFRi and doxorubicin individually and in combination.
-
Results: Both individual and combination treatments led to a significant downregulation of EGFR gene expression in both cell lines (p < 0.001).[2][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow used to evaluate the synergy between this compound and chemotherapy.
Broader Context: EGFR Inhibitors in Combination Therapy
The principle of combining EGFR inhibitors with chemotherapy is well-established in preclinical and clinical research, particularly in non-small cell lung cancer (NSCLC).[5][6][7] Studies have explored the synergy of first and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib with agents such as cisplatin and paclitaxel.[7][8] The rationale for these combinations often involves overcoming resistance mechanisms and targeting multiple pathways to enhance antitumor efficacy.[9][10] While the specific data for this compound is currently limited to the doxorubicin combination in breast cancer models, the broader success of combining EGFR inhibitors with chemotherapy suggests a promising avenue for further investigation with this compound across various cancer types and with other cytotoxic agents.
References
- 1. EGFR Inhibition Enhances Treatment Effects Of Doxorubicin | Food for Breast Cancer [foodforbreastcancer.com]
- 2. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of EGFR-TKIs and Chemotherapy as First-Line Therapy for Advanced NSCLC: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR inhibitor and chemotherapy combinations for acquired TKI resistance in EGFR-mutant NSCLC models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of the schedule-dependent synergistic interaction in EGFR-mutant non-small cell lung cancer cell lines treated with paclitaxel and gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Independent validation of EGFR-IN-112 anti-tumor activity
An independent validation of the anti-tumor activity of a specific compound designated EGFR-IN-112 could not be conducted as no publicly available data or research publications were identified for a substance with this name in the performed searches. Extensive searches for "this compound anti-tumor activity," "this compound independent validation studies," and "this compound comparison with other EGFR inhibitors" did not yield any relevant results.
Therefore, a direct comparison with other existing EGFR inhibitors, as well as the presentation of its experimental data and signaling pathways, is not possible at this time.
For researchers, scientists, and drug development professionals interested in the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors, a wealth of information is available on established and clinically approved agents. These inhibitors are broadly categorized into different generations based on their mechanism of action and resistance profiles.
Overview of Established EGFR Inhibitors
First-Generation EGFR Tyrosine Kinase Inhibitors (TKIs):
-
Examples: Gefitinib and Erlotinib.[1]
-
Mechanism: These are reversible inhibitors that compete with ATP at the tyrosine kinase domain of EGFR.[1][2]
-
Clinical Use: They have been approved for the first-line treatment of non-small cell lung cancer (NSCLC) in patients with specific activating EGFR mutations.[1][3]
Second-Generation EGFR TKIs:
-
Examples: Afatinib and Dacomitinib.[1]
-
Mechanism: These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition.[1][2][4] They also inhibit other members of the ErbB family of receptors, such as HER2 and HER4.[2][4]
-
Clinical Efficacy: In some studies, second-generation inhibitors have shown superiority over first-generation TKIs in terms of progression-free survival (PFS).[1][3] For instance, afatinib demonstrated a longer PFS compared to gefitinib.[3]
Third-Generation EGFR TKIs:
-
Example: Osimertinib.[2]
-
Mechanism: These inhibitors are designed to be effective against the T790M resistance mutation, which is a common reason for the failure of first- and second-generation TKIs.[5]
-
Clinical Advancement: Osimertinib has shown higher efficacy than standard first-line EGFR TKIs in treating EGFR mutation-positive advanced NSCLC, with a significantly longer median PFS.[2][6]
EGFR Signaling Pathway in Cancer
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[7] In many cancers, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell division.[8][9]
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[10] EGFR inhibitors block these pathways by preventing the autophosphorylation and activation of the receptor.
Below is a generalized diagram of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Experimental Protocols for Evaluating Anti-Tumor Activity
While specific data for this compound is unavailable, the following are standard experimental protocols used to validate the anti-tumor activity of EGFR inhibitors.
1. In Vitro Kinase Assays:
-
Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.
-
Methodology: Recombinant human EGFR protein is incubated with the test compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The level of substrate phosphorylation is measured, typically using methods like ELISA or radiometric assays, to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
2. Cell-Based Proliferation Assays:
-
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines harboring specific EGFR mutations.
-
Methodology: Cancer cells (e.g., NSCLC cell lines like PC-9 with an exon 19 deletion or H1975 with L858R and T790M mutations) are cultured in the presence of varying concentrations of the test compound. Cell viability is measured after a set period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) is then determined.
3. Western Blot Analysis:
-
Objective: To confirm the inhibition of EGFR signaling within the cell.
-
Methodology: Cancer cells are treated with the inhibitor for a specific duration. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies against phosphorylated EGFR (p-EGFR) and downstream signaling proteins like p-AKT and p-ERK to observe the reduction in their phosphorylation levels.
4. In Vivo Tumor Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly to assess the rate of tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
Below is a diagram illustrating a typical experimental workflow for testing a new EGFR inhibitor.
Caption: A standard workflow for the preclinical validation of an EGFR inhibitor's anti-tumor activity.
Should information on "this compound" become publicly available, a detailed comparison guide can be developed following the structure and methodologies outlined above.
References
- 1. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 3. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lung.org [lung.org]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
Benchmarking EGFR-IN-112: A Comparative Guide to Current EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of novel Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). This guide provides a comprehensive benchmark of the investigational inhibitor, EGFR-IN-112, against established first, second, and third-generation EGFR TKIs: erlotinib, gefitinib, afatinib, and osimertinib. This comparison is based on publicly available preclinical data and is intended to serve as a resource for researchers in the field of oncology and drug development.
Executive Summary
This compound is an EGFR kinase inhibitor with demonstrated cytotoxic activity against various cancer cell lines.[1] This guide will present available in vitro data for this compound alongside a comprehensive review of the preclinical performance of current standard-of-care EGFR TKIs. The objective is to provide a comparative framework for evaluating the potential of new chemical entities targeting EGFR.
Data Presentation
In Vitro Efficacy: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and leading EGFR TKIs against a panel of cancer cell lines, including those with sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | MCF-7 | Wild-Type | 2310 ± 300 |
| H69AR | Not Specified | 3160 ± 800 | |
| PC-3 | Wild-Type | 4200 ± 200 | |
| Osimertinib | LoVo | Exon 19 deletion | 12.92 |
| LoVo | L858R/T790M | 11.44 | |
| LoVo | Wild-Type | 493.8 | |
| Gefitinib | H3255 | L858R | 40 |
| PC-9 | Exon 19 deletion | 77.26 | |
| H1975 | L858R/T790M | >4000 | |
| Erlotinib | HCC827 | Exon 19 deletion | 4 |
| NCI-H3255 | L858R | 41 | |
| NCI-H1975 | L858R/T790M | 4300 | |
| Afatinib | PC-9 | Exon 19 deletion | 0.28 |
| H1975 | L858R/T790M | 38.4 | |
| PC-9-GR | T790M | 350 |
Data for this compound is from MedchemExpress. Data for comparator TKIs are compiled from various cited scientific publications.
In Vivo Efficacy: Xenograft Models
Preclinical in vivo studies using tumor xenograft models are crucial for evaluating the therapeutic potential of a drug candidate. The following table summarizes representative in vivo efficacy data for established EGFR TKIs in non-small cell lung cancer (NSCLC) xenograft models. No publicly available in vivo data was found for this compound.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| Osimertinib | H1975 (L858R/T790M) | 25 mg/kg, q.d. | Significant tumor regression |
| Gefitinib | H358R (Cisplatin-resistant, WT EGFR) | Not Specified | Significantly slower tumor growth |
| Erlotinib | H460a (NSCLC) | 100 mg/kg, q.d. | 71% |
| A549 (NSCLC) | 100 mg/kg, q.d. | 93% | |
| Afatinib | Murine Lung Tumor (L858R/T790M) | Not Specified | Showed therapeutic potential |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a test compound required to inhibit the growth of a cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][3][4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, osimertinib) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., NSCLC cell lines) under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Tumor Implantation: Subcutaneously inject approximately 5 x 106 cells into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volumes and body weights regularly (e.g., twice a week). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Mandatory Visualization
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and TKI Inhibition.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for IC50 Determination using MTT Assay.
Logical Relationship of EGFR TKI Generations
Caption: Evolution of EGFR Tyrosine Kinase Inhibitors.
References
- 1. In vitro kinase assay [protocols.io]
- 2. In Vitro Kinase Assay [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Specialized Research Chemicals: A Guide for EGFR-IN-112
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for a compound labeled "EGFR-IN-112" was not identified in public records, this guide provides a comprehensive, step-by-step procedure for the proper disposal of similar small-molecule EGFR inhibitors used in a laboratory setting. The following protocols are based on general best practices for chemical waste management and are intended to provide essential safety and logistical information.
It is crucial to note that the user's query may have conflated a research chemical with the medical acronym "eGFR," which stands for estimated glomerular filtration rate, a measure of kidney function. The procedures outlined below pertain to a hypothetical chemical compound, "this compound," within a research context.
General Principles of Chemical Waste Disposal
The disposal of any chemical, including a specialized inhibitor like this compound, must be approached with a clear understanding of its properties and potential hazards. The primary goal is to manage waste in a manner that is safe, compliant with regulations, and environmentally responsible.
Step-by-Step Disposal Protocol for this compound
-
Consult the Safety Data Sheet (SDS): The first and most critical step is to obtain and thoroughly review the SDS for the specific chemical. If an SDS for "this compound" were available, it would provide detailed information on physical and chemical properties, hazards, and disposal considerations. In its absence, one should refer to the SDS of structurally similar compounds or the general chemical safety guidelines provided by the manufacturer.
-
Identify and Segregate the Waste:
-
Unused Product: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, should be treated as contaminated waste.
-
Solutions: Solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.
-
-
Follow Institutional and Local Regulations: Every research institution has an Environmental Health and Safety (EHS) department that establishes specific protocols for chemical waste disposal. These procedures are designed to comply with federal, state, and local regulations. Always adhere to your institution's guidelines.
-
Use Appropriate Waste Containers:
-
Collect liquid waste in a chemically resistant container with a secure screw-on cap. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.
-
Collect solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.
-
-
Store Waste Safely: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure the storage area is known to laboratory personnel and is regularly inspected by the EHS department.
-
Arrange for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste. EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility.
Key Chemical Characteristics for Disposal Planning
In the absence of a specific SDS for this compound, researchers should consider the following general characteristics, which are typically found in an SDS, to inform their disposal plan.
| Characteristic | Information to Consider for Disposal | Source of Information |
| Physical State | Solid (powder) or Liquid (solution) | Product label, SDS Section 9 |
| Hazard Classification | Toxic, Carcinogenic, Mutagenic, etc. | SDS Section 2 |
| Personal Protective Equipment (PPE) | Required gloves, eye protection, lab coat | SDS Section 8 |
| Stability and Reactivity | Potential for hazardous reactions with other chemicals | SDS Section 10 |
| Toxicological Information | Acute and chronic health effects | SDS Section 11 |
| Ecological Information | Potential harm to the environment | SDS Section 12 |
| Disposal Considerations | Specific disposal methods recommended by the manufacturer | SDS Section 13 |
Experimental Workflow and Disposal Logic
The proper management of chemical waste is an integral part of any experimental protocol involving compounds like EGFR inhibitors. The following diagram illustrates a logical workflow for the handling and disposal of such a chemical within a laboratory setting.
Caption: Workflow for the safe disposal of a laboratory chemical.
By adhering to these general guidelines and consulting with their institution's safety professionals, researchers can ensure the safe and compliant disposal of specialized chemical compounds, thereby fostering a secure and responsible research environment.
Essential Safety and Logistical Information for Handling EGFR-IN-112
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like EGFR-IN-112 is paramount. This guide provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures for safe handling, and appropriate disposal methods.
Personal Protective Equipment (PPE)
Given that this compound is a potent EGFR inhibitor, it is crucial to use appropriate PPE to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator | An N95 or higher-rated respirator is essential when handling the compound as a powder to prevent inhalation of fine particles. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. |
| Hand Protection | Double nitrile gloves | Wearing two pairs of nitrile gloves provides an extra layer of protection. The outer pair should be changed immediately if contaminated and every 30-60 minutes during prolonged handling. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Must be worn at all times in the laboratory to protect the eyes from splashes of solutions or airborne particles. |
| Body Protection | Disposable, fluid-resistant lab coat or gown | A dedicated, disposable lab coat or gown should be worn over personal clothing to prevent contamination. It should be changed immediately if there is a spill. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Closed-toe shoes are a standard laboratory requirement. Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize the risk of exposure when working with this compound.
1. Preparation:
-
Designated Area: All handling of this compound, especially weighing and preparing stock solutions, should be conducted in a designated area such as a certified chemical fume hood or a biological safety cabinet.
-
Decontamination: Ensure that all surfaces and equipment are clean before and after handling the compound.
-
Spill Kit: Have a spill kit readily available that is appropriate for chemical spills.
2. Weighing and Reconstitution:
-
Weighing: When weighing the solid compound, use a balance within a containment enclosure (e.g., a fume hood) to minimize the risk of inhalation.
-
Reconstitution: Add the solvent to the solid compound slowly and carefully to avoid splashing. Keep the vial opening pointed away from you.
3. Experimental Use:
-
Solution Handling: When transferring solutions of this compound, use appropriate pipettes and techniques to prevent aerosols and spills.
-
Incubation: If cells or animals are treated with this compound, ensure that all subsequent handling of cultures, tissues, and waste is done with appropriate precautions.
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable detergent).
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown/lab coat, inner gloves, and finally, eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, pipette tips, and empty vials. These should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour this waste down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.[1]
Visualizing the Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Potential Toxicities of EGFR Tyrosine Kinase Inhibitors
While a specific toxicological profile for this compound is not available, the known adverse effects of other EGFR tyrosine kinase inhibitors (TKIs) can serve as a guide to its potential hazards. The most common toxicities associated with this class of compounds are dermatologic, gastrointestinal, and pulmonary.[2][3][4][5]
| System Organ Class | Common Adverse Events | Description |
| Skin and Subcutaneous Tissue Disorders | Rash (acneiform dermatitis), dry skin, pruritus (itching), paronychia (inflammation of the skin around the nails) | These are the most frequently reported side effects of EGFR TKIs and are generally manageable.[2][4] |
| Gastrointestinal Disorders | Diarrhea, nausea, vomiting, stomatitis (mouth sores) | Diarrhea is a common and sometimes dose-limiting toxicity.[2][5] |
| Respiratory, Thoracic and Mediastinal Disorders | Interstitial Lung Disease (ILD)/pneumonitis | Although less common, ILD is a serious and potentially life-threatening adverse event that can manifest as cough, and shortness of breath.[2] |
| Hepatobiliary Disorders | Elevated liver enzymes (AST/ALT) | Liver function should be monitored, as some EGFR TKIs can cause hepatotoxicity.[2] |
| General Disorders | Fatigue, anorexia (loss of appetite) | These are common non-specific side effects. |
References
- 1. essr.umd.edu [essr.umd.edu]
- 2. Toxicity profile of epidermal growth factor receptor tyrosine kinase inhibitors in patients with epidermal growth factor receptor gene mutation-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity profile of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dermatologic toxicities in epidermal growth factor receptor: a comprehensive pharmacovigilance study from 2013 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
